Product packaging for dehydrin, plant(Cat. No.:CAS No. 134711-03-8)

dehydrin, plant

Cat. No.: B1178742
CAS No.: 134711-03-8
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Description

Contextualization of Dehydrins as a Class of Late Embryogenesis Abundant (LEA) Proteins

Dehydrins (DHNs) are a group of highly hydrophilic proteins that belong to the Late Embryogenesis Abundant (LEA) protein family. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govmdpi.comnih.govnih.govebi.ac.uksemanticscholar.orgresearchgate.netnih.govscilit.commdpi.comnih.govresearchgate.net LEA proteins were initially identified in cotton embryos during the later stages of seed development, a period characterized by natural desiccation. frontiersin.orgnih.govebi.ac.uknih.govresearchgate.net Their abundance during embryogenesis, which confers desiccation tolerance to seeds, led to the family's name. frontiersin.orgnih.gov

Dehydrins are specifically classified as Group 2 LEA proteins, also known as LEA II or LEA-D11. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govnih.govebi.ac.uksemanticscholar.orgresearchgate.netebi.ac.uk A defining characteristic of dehydrins is their intrinsically disordered nature in their unbound state, meaning they lack a fixed three-dimensional structure. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.comnih.govbiorxiv.orgresearchgate.nettandfonline.com This structural flexibility is attributed to their high content of charged and polar amino acids, particularly glycine (B1666218) and lysine (B10760008), and a low proportion of hydrophobic residues, typically lacking tryptophan and cysteine. frontiersin.orgfrontiersin.orgsemanticscholar.orgresearchgate.nettandfonline.com

Dehydrins are characterized by the presence of conserved sequence motifs: the lysine-rich K-segment, the N-terminal Y-segment, and the serine-rich S-segment. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govnih.govsemanticscholar.orgmdpi.combiorxiv.org The K-segment, a highly conserved 15-amino acid motif (EKKGIMDKIKEKLPG), is present in all dehydrins and is often located near the C-terminus. frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.combiorxiv.org The S-segment consists of a track of serine residues, while the Y-segment has a consensus motif T/VDEYGNP. frontiersin.orgnih.govsemanticscholar.org The combination and number of these segments are used to classify dehydrins into different subclasses, such as Kₙ, SKₙ, KₙS, YₙKₙ, and YₙSKₙ. frontiersin.orgnih.govsemanticscholar.orgmdpi.combiorxiv.org

Fundamental Role in Plant Adaptation and Survival Under Environmental Challenges

The primary function of dehydrins is to protect plant cells from damage caused by abiotic stresses, particularly those involving cellular dehydration like drought, high salinity, cold, and freezing temperatures. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govmdpi.comnih.govnih.govsemanticscholar.orgresearchgate.netscilit.commdpi.comnih.govincda-fundulea.rofrontiersin.orgtandfonline.com Their accumulation is typically induced by these adverse conditions, leading to increased stress tolerance. frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comnih.govresearchgate.netincda-fundulea.rotandfonline.com

Dehydrins are thought to employ multiple mechanisms to confer protection. Their high hydrophilicity allows them to bind large amounts of water, which helps to retain water in drying cells and prevent excessive water loss. mdpi.commdpi.com They can also interact with cellular membranes, potentially stabilizing the lipid bilayer and preventing damage caused by dehydration or freezing. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net Some studies suggest they act as molecular chaperones, preventing the aggregation or denaturation of other proteins under stress conditions. mdpi.comresearchgate.netscilit.comnih.govbiorxiv.orgresearchgate.net Furthermore, certain dehydrins have been shown to bind metal ions, which may help in scavenging reactive oxygen species (ROS) generated during stress, thereby protecting cellular components from oxidative damage. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govbiorxiv.orgtandfonline.com They have also been implicated in protecting enzymatic activity and stabilizing DNA conformations. nih.govmdpi.comnih.govresearchgate.netnih.gov

The protective roles of dehydrins have been supported by numerous studies involving transgenic plants overexpressing dehydrin genes, which often exhibit enhanced tolerance to various abiotic stresses. nih.govincda-fundulea.rofrontiersin.org

Properties

CAS No.

134711-03-8

Molecular Formula

C13H15NO5

Synonyms

dehydrin, plant

Origin of Product

United States

Classification and Molecular Architecture of Plant Dehydrins

Structural Classification Based on Conserved Sequence Motifs

Plant dehydrins are characterized by the presence of several key conserved sequence motifs. frontiersin.orgnih.govnih.govfrontiersin.org The arrangement and copy number of these motifs form the basis of dehydrin classification into different architectural types. nih.govnih.govfrontiersin.org

K-segment (Lysine-rich consensus motif)

The K-segment is a highly conserved, lysine-rich motif that is considered a defining feature of almost all dehydrins. nih.govnih.govfrontiersin.orgbiorxiv.org It is typically located near the C-terminus of the protein. nih.govbiorxiv.org The K-segment is approximately 15 amino acids long, with a common consensus sequence often described as EKKGIMDKIKEKLPG, although variations exist, particularly in gymnosperms. researchgate.netmdpi.com This motif is thought to form an amphipathic α-helix upon binding to ligands, such as membranes. mdpi.comfrontiersin.orgresearchgate.netnih.gov The lysine (B10760008) residues contribute to its positive charge, which is important for interactions, including binding to negatively charged membrane phospholipids (B1166683). mdpi.comresearchgate.net Dehydrins must contain at least one K-segment to be classified as such, although rare exceptions exist. frontiersin.org The K-segment can be present in multiple copies within a single dehydrin protein, with up to 13 copies reported. frontiersin.org

S-segment (Serine-rich motif and phosphorylation site)

The S-segment is a serine-rich motif, typically consisting of a series of 4 to 8 serine residues. nih.govmdpi.commdpi.com It is often located between the Y and K segments when they are present. biorxiv.org The S-segment is notable as a potential site for phosphorylation. nih.govnih.govmdpi.com Phosphorylation of the S-segment has been shown to influence dehydrin localization, potentially facilitating translocation from the cytosol to the nucleus. nih.govmdpi.com The S-segment can be preceded by a conserved LHR sequence in some dehydrins. frontiersin.orgnih.gov

Y-segment (N-terminal consensus motif)

The Y-segment is a conserved motif typically found near the N-terminus of dehydrins. nih.govnih.govbiorxiv.orgnih.gov It is approximately seven amino acids long and has a consensus sequence often represented as T/VDEYGNP, or more broadly as [D(D/E)(Y/H/F)GNPX], where X is often a hydrophobic amino acid. biorxiv.orgmdpi.commdpi.com Although named for the presence of tyrosine, this residue can be substituted with other small aromatic amino acids like phenylalanine or histidine. frontiersin.orgnih.gov The Y-segment has been suggested to have sequence similarity to the nucleotide-binding domains of chaperones. frontiersin.orgmdpi.commdpi.com It is generally present in one or two copies in higher plants. frontiersin.org The Y-segment is primarily found in angiosperms, suggesting its appearance after the divergence of seed plants into gymnosperms and angiosperms. mdpi.com

F-segment and other less conserved regions (e.g., H-segment, Phi-segments)

Beyond the core Y, S, and K segments, other less conserved regions and motifs contribute to dehydrin diversity and function. The F-segment is a more recently identified motif, named for the presence of two phenylalanine residues. nih.govmdpi.comresearchgate.net It has a proposed consensus sequence such as [EXXDRGXFDFX(G/K)]. nih.govmdpi.com The F-segment is found in both gymnosperms and angiosperms and is often located at the N-terminus. mdpi.com Its precise function is still being investigated, but it may play a role in enzyme cryoprotection. nih.gov

Another motif, the H-segment, has been identified, particularly in KS-type dehydrins of angiosperms, gymnosperms, and lycophytes, suggesting an ancient origin. conicet.gov.ar This novel, highly conserved N-terminal motif is approximately 15 residues long. conicet.gov.ar

Less conserved regions, often referred to as Phi-segments (Φ-segments), are interspersed between the more conserved motifs. nih.govnih.gov These regions are typically rich in polar amino acids, such as glycine (B1666218), glutamic acid, and threonine, and are low in bulky hydrophobic residues like tryptophan and cysteine. nih.govnih.govnih.gov Phi-segments are thought to be flexible and contribute to the intrinsically disordered nature of dehydrins, potentially aiding in interactions with water molecules and maintaining protein solubility. nih.gov

Architectural Types of Plant Dehydrins (e.g., Kₙ, SKₙ, YₙKₙ, YₙSKₙ, KₙS, FₙK, FₙSKₙ)

The combination, order, and copy number of the Y, S, and K segments, along with the presence of the F-segment, define distinct architectural types of plant dehydrins. nih.govnih.govfrontiersin.orgmdpi.com The subscript 'n' indicates the number of times a particular segment is repeated. nih.govfrontiersin.org The commonly recognized architectural types include:

Kₙ: Contains only K-segments. nih.govnih.govfrontiersin.org

SKₙ: Contains S-segments followed by K-segments. nih.govnih.govfrontiersin.org

YₙKₙ: Contains Y-segments followed by K-segments. nih.govnih.govfrontiersin.org

YₙSKₙ: Contains Y-segments followed by S-segments and then K-segments. nih.govnih.govfrontiersin.org

KₙS: Contains K-segments followed by S-segments. nih.govnih.govfrontiersin.org This type is less common. nih.gov

FₙK: Contains F-segments followed by K-segments. nih.govmdpi.com

FₙSKₙ: Contains F-segments followed by S-segments and then K-segments. nih.govmdpi.com

Table 1: Common Dehydrin Architectural Types

Architectural TypeConserved Motifs Present (N-terminus to C-terminus)
KₙK (n copies)
SKₙS, K (n copies)
YₙKₙY (n copies), K (n copies)
YₙSKₙY (n copies), S, K (n copies)
KₙSK (n copies), S
FₙKF (n copies), K
FₙSKₙF (n copies), S, K (n copies)

Note: 'n' indicates the number of repeats of the preceding motif.

Intrinsically Disordered Protein (IDP) Nature and Conformational Dynamics

A key characteristic of plant dehydrins is their nature as intrinsically disordered proteins (IDPs). frontiersin.orgnih.govfrontiersin.orgresearchgate.net In their unbound state in solution, dehydrins typically lack a stable, defined three-dimensional structure and possess very little secondary structure. frontiersin.orgnih.govfrontiersin.org This high flexibility and extended conformation are attributed to their amino acid composition, which is rich in glycine and polar and charged residues, and low in bulky hydrophobic residues like tryptophan and cysteine. nih.govfrontiersin.orgnih.gov

The lack of a fixed structure allows dehydrins to rapidly sample a wide range of conformers. nih.gov While disordered in isolation, dehydrins can undergo disorder-to-order transitions and gain induced secondary structures, such as alpha-helices, upon interacting with specific ligands or cellular components. frontiersin.orgnih.govresearchgate.net This includes binding to negatively charged membrane surfaces or interacting with metal ions. frontiersin.orgnih.govmdpi.comresearchgate.net The ability to dynamically change their structure upon binding is crucial for their diverse functions in protecting cellular components under stress conditions. frontiersin.orgnih.govresearchgate.net The flexibility of the disordered regions, particularly the Phi-segments, may help position the conserved motifs for interaction with their targets. nih.gov

Post-Translational Modifications (PTMs) and Their Functional Significance

Dehydrin activity and function are significantly modulated by post-translational modifications (PTMs). mdpi.comnih.govresearchgate.netnih.govfrontiersin.org These modifications can influence their structure, localization, interactions with other molecules, and stability. nih.govresearchgate.net A wide array of PTMs have been predicted or identified in dehydrins, including phosphorylation, glycosylation, SUMOylation, N-myristoylation, amidation, acetylation, methylation, nitrosylation, O-linked β-N-acetylglucosamination, palmitoylation, sulfation, and ubiquitination. nih.govresearchgate.netnih.govfrontiersin.org

Phosphorylation

Phosphorylation is a key PTM in dehydrins, primarily occurring on the serine residues within the S-segment. frontiersin.orgfrontiersin.orgnih.govmdpi.comresearchgate.netacs.orgnih.gov This modification involves the addition of a phosphoryl group and is catalyzed by protein kinases, such as casein kinase 2 (CK2). frontiersin.orgnih.gov

Functional Significance of Phosphorylation:

Subcellular Localization: Phosphorylation of the S-segment has been strongly linked to the translocation of dehydrins from the cytosol to the nucleus. frontiersin.orgnih.govmdpi.commdpi.comnih.gov This suggests a role in protecting nuclear components like DNA and transcription factors under stress. nih.govmdpi.comtubitak.gov.tr

Ion Binding: Phosphorylation can influence the ability of dehydrins to bind metal ions, such as calcium ions (Ca2+). frontiersin.orgmdpi.comnih.gov This may contribute to buffering intracellular calcium levels under stress. mdpi.comnih.gov

Protein Interactions: Phosphorylation can affect dehydrin interactions with other proteins, including nuclear localization signal (NLS) peptides and potentially components of the cytoskeleton like actin. frontiersin.orgnih.govacs.orgpurdue.edu Phosphorylation has been shown to facilitate cation-induced conformational changes and actin assembly by some dehydrins. acs.org

Glycosylation

Glycosylation, the addition of sugar moieties to proteins, is another PTM that can occur in plant dehydrins. nih.govresearchgate.netnih.govfrontiersin.org Putative N-glycosylation sites have been identified in some dehydrin sequences. tubitak.gov.tr

Functional Significance of Glycosylation:

Protein Properties: Glycosylation can alter the physical and chemical properties of dehydrins, including their molecular weight, solubility, and electrical charge. tubitak.gov.tr

Stability and Conformation: This modification can enhance the thermostability of dehydrins and contribute to the establishment of their physiological conformation. tubitak.gov.tr It may also protect dehydrins from proteolysis. tubitak.gov.tr

Modulation of Activity: Glycosylation may play a role in modulating dehydrin activity and function. tubitak.gov.tr

Other Identified Modifications (e.g., SUMOylation, N-myristoylation, Amidation)

Beyond phosphorylation and glycosylation, several other PTMs have been identified or predicted in plant dehydrins, indicating a complex regulatory landscape. nih.govresearchgate.netnih.govfrontiersin.org

SUMOylation: Small Ubiquitin-like Modifier (SUMO) conjugation (SUMOylation) has been identified as a PTM of dehydrins. nih.govresearchgate.netnih.govfrontiersin.orgtubitak.gov.trdntb.gov.uaresearchgate.netnih.govmdpi.com SUMOylation is involved in various cellular processes, including nuclear-cytosolic transport, transcriptional regulation, protein stability, and stress responses. tubitak.gov.trnih.govmdpi.com Putative SUMOylation sites have been found in dehydrin sequences. tubitak.gov.tr This modification likely influences dehydrin localization and interaction with other proteins involved in stress signaling and gene regulation. tubitak.gov.tr

N-myristoylation: N-myristoylation, the covalent attachment of a myristoyl group to an N-terminal glycine residue, is another predicted PTM in dehydrins. nih.govresearchgate.netnih.govfrontiersin.orgamazon.comcreative-diagnostics.comnih.govresearchgate.netdntb.gov.uanih.gov This lipid modification is crucial for membrane targeting and can influence protein-protein interactions and signal transduction. tubitak.gov.trcreative-diagnostics.comnih.govresearchgate.net Putative N-myristoylation sites have been found in dehydrin sequences, suggesting a role in their association with cellular membranes, which is vital for their protective function. tubitak.gov.trresearchgate.net

Amidation: Amidation is also among the PTMs predicted or identified in dehydrins. nih.govresearchgate.netnih.govfrontiersin.orgamazon.com While less extensively studied in the context of dehydrins compared to phosphorylation or glycosylation, amidation can affect protein charge and potentially influence interactions and stability. frontiersin.org

Other predicted PTMs like acetylation, methylation, nitrosylation, O-linked β-N-acetylglucosamination, palmitoylation, sulfation, and ubiquitination further highlight the intricate regulatory mechanisms governing dehydrin function. nih.govresearchgate.netnih.govfrontiersin.org These modifications, acting alone or in combination, contribute to the versatility and fine-tuning of dehydrin activity, enabling plants to effectively respond and adapt to adverse environmental conditions. nih.govresearchgate.net

Genomic Organization and Transcriptional Regulation of Plant Dehydrins

Gene Family Structure and Distribution across Plant Species

The dehydrin gene family exhibits considerable diversity in size and structure across the plant kingdom. The number of dehydrin genes can vary significantly from a few in some species to over thirty in others, reflecting evolutionary adaptation to different environments. nih.govijbiotech.com For instance, bioinformatics analyses have identified varying numbers of dehydrin genes in the genomes of several well-studied plant species. nih.govresearchgate.net

Table 1: Number of Dehydrin Genes Identified in Selected Plant Species
SpeciesNumber of Dehydrin Genes
Arabidopsis thaliana13
Glycine (B1666218) max (Soybean)12
Oryza sativa (Rice)11
Vitis vinifera (Grape)6
Solanum lycopersicum (Tomato)6
Zea mays (Maize)5
Solanum tuberosum (Potato)5
Triticum aestivum (Wheat)32

This table is based on data from Zaman et al., 2020. nih.govijbiotech.com

Dehydrin proteins are characterized by their modular structure, which consists of several conserved sequence motifs, including the K-, S-, and Y-segments. The K-segment, a lysine-rich 15-amino acid sequence, is the defining feature of most dehydrins and is crucial for their function, particularly in binding to cellular membranes. frontiersin.orgnih.gov The arrangement and number of these motifs give rise to different dehydrin subclasses, such as Kn, SKn, YnSKn, KnS, and YnKn. frontiersin.orgnih.gov

The distribution of these subclasses varies among plant lineages. For example, the YnSKn subclass is more prevalent in monocots like barley, which is known for its drought tolerance. nih.gov In contrast, gymnosperms appear to lack the YnKn and YnSKn types but possess other structures, including the FSKn type. mdpi.com The presence of multiple structural types within a single species, such as in Prunus armeniaca (apricot), suggests that dehydrin genes have undergone significant evolution, potentially acquiring new functions to adapt to specific environmental challenges. mdpi.com Phylogenetic analyses indicate that angiosperm dehydrins can be broadly categorized into three orthologous groups, characterized by the presence of H-, F-, or Y-segments, suggesting an ancient origin and diversification of this gene family in vascular plants. biorxiv.org

Transcriptional Regulation of Dehydrin Gene Expression

The expression of dehydrin genes is tightly controlled by a sophisticated network of signaling pathways that are activated in response to abiotic stress. nih.gov This regulation occurs primarily at the transcriptional level, involving both abscisic acid (ABA)-dependent and ABA-independent signaling cascades. nih.govnih.gov These pathways converge on the activation of specific transcription factors that bind to cis-acting regulatory elements in the promoter regions of dehydrin genes, thereby initiating their transcription. nih.gov

Abscisic acid is a key phytohormone that mediates plant responses to dehydration stress. frontiersin.orgwikipedia.org Under conditions of drought or high salinity, ABA levels increase, triggering a signaling cascade that leads to the expression of numerous stress-responsive genes, including many dehydrins. nih.govfrontiersin.org This pathway is considered a central regulatory mechanism for dehydrin induction.

The core ABA signaling module consists of three main components: ABA receptors (PYR/PYL/RCAR), Type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s). nih.gov In the absence of ABA, PP2Cs keep SnRK2s in an inactive state. When ABA binds to its receptors, the receptors undergo a conformational change that allows them to bind to and inhibit PP2Cs. This relieves the inhibition of SnRK2s, which then become active and phosphorylate downstream targets, including ABA-responsive element (ABRE)-binding factors (ABFs), also known as AREBs. mdpi.com These bZIP transcription factors then bind to ABRE cis-elements in the promoters of dehydrin genes, such as RAB18, activating their expression. nih.govmdpi.com Studies on various plants, including bermudagrass, have shown a direct correlation between ABA accumulation and the upregulation of specific dehydrin genes, which contain ABREs in their promoters. frontiersin.org

In addition to the ABA-dependent pathway, plants possess ABA-independent mechanisms for regulating dehydrin expression, which are particularly important for responses to cold stress. nih.govresearchgate.net This pathway relies on other signaling molecules and transcription factors that can directly sense stress signals.

A key component of this pathway is the DREB2A (Dehydration-Responsive Element-Binding protein 2A) transcription factor. mdpi.com Under osmotic stress, DREB2A is activated and binds to the Dehydration-Responsive Element/C-repeat (DRE/CRT), a cis-acting element found in the promoters of many dehydrin and other stress-responsive genes. mdpi.com The binding of DREB transcription factors, which belong to the AP2/ERF superfamily, initiates gene transcription independently of ABA signaling. mdpi.com This provides a rapid response mechanism to cellular dehydration before significant ABA accumulation occurs. mdpi.com The existence of both ABA-dependent and ABA-independent pathways allows for a more robust and versatile response to a wide range of abiotic stresses. nih.govresearchgate.net

Mitogen-Activated Protein (MAP) kinase cascades are crucial signaling modules that convert external stimuli into cellular responses by regulating the expression of target genes. mdpi.comnih.gov These cascades function as a three-tiered phosphorelay system (MAPKKK-MAPKK-MAPK) and are involved in regulating dehydrin gene expression in response to abiotic stress. nih.govmdpi.com

Evidence suggests that MAPK cascades act upstream of dehydrin gene activation. nih.gov For instance, in Arabidopsis, a pathway involving MEKK1 (a MAPKKK), MKK2 (a MAPKK), and MPK4/MPK6 (MAPKs) has been identified as a mediator of salt and cold stress signaling. osf.io Activated MAPKs can phosphorylate various substrates, including other kinases and transcription factors, thereby amplifying and transmitting the stress signal to the nucleus to regulate gene expression. frontiersin.org The activation of specific MAPK cascades can lead to the expression of dehydrin genes like RD29B and RAB18. nih.govosf.io Direct interaction between MAP3K18 and the PP2C phosphatase ABI1 provides a link between ABA signaling and MAPK cascades in controlling the expression of ABA-regulated dehydrin genes. nih.gov

Abiotic stresses such as drought, salinity, and cold cause rapid changes in the concentration of cytosolic calcium ions (Ca²⁺). nih.gov These Ca²⁺ signatures act as a ubiquitous second messenger, translating external stress signals into downstream cellular responses, including the regulation of gene expression. researchgate.netnih.gov

The transient increase in Ca²⁺ is perceived by a toolkit of calcium sensor proteins, primarily Calmodulins (CaMs), Calmodulin-like proteins (CMLs), Calcineurin B-like proteins (CBLs), and Calcium-Dependent Protein Kinases (CDPKs). nih.govresearchgate.net Once activated by binding Ca²⁺, these sensors can initiate downstream signaling in several ways:

Directly activating transcription factors: For example, CAMTA (Calmodulin-binding transcription activator) transcription factors can be directly activated by Ca²⁺/CaM to regulate the expression of stress-responsive genes like COR78 and RAB18. frontiersin.org

Initiating phosphorylation cascades: CDPKs are protein kinases that are directly activated by Ca²⁺. They can phosphorylate other proteins, including transcription factors involved in stress responses. For instance, certain Arabidopsis CDPKs can phosphorylate ABF1 and ABF4, transcription factors in the ABA signaling pathway, thereby linking Ca²⁺ signaling with ABA-dependent gene expression. nih.gov

Interacting with other signaling pathways: Ca²⁺ signaling can act as a bridge connecting different stress response pathways. researchgate.net For example, specific receptor-like kinases regulated by Ca²⁺/CaM can phosphorylate MAPKKKs, thus initiating a MAPK cascade that leads to the activation of cold-responsive dehydrin genes. researchgate.netfrontiersin.org

Ethylene is a gaseous plant hormone known for its role in various developmental processes and stress responses. youtube.com Recent research has revealed its involvement in modulating the expression of dehydrin genes, adding another layer of complexity to their regulatory network. mdpi.com The relationship between ethylene and dehydrin expression appears to be multifaceted, with ethylene capable of acting as both a positive and negative regulator.

In-silico analysis of dehydrin gene promoters in Arabidopsis thaliana has identified multiple binding sites for Ethylene Response Factors (ERFs), which are transcription factors downstream of ethylene signaling. mdpi.com This suggests a mechanism for direct transcriptional control. Experimental evidence using ethylene-constitutive and ethylene-insensitive mutants has shown that ethylene signaling can suppress the expression of certain root-specific dehydrins under drought stress. mdpi.com For example, a Y-segment-containing dehydrin showed decreased accumulation in an ethylene-overproducing mutant and higher levels in an insensitive mutant, indicating that ethylene acts as a negative regulator for this specific protein. mdpi.com However, the same signaling pathway can also stabilize the expression of other dehydrin genes, highlighting a dual role for ethylene in fine-tuning the plant's adaptive response to stress. mdpi.com

Crosstalk with Other Phytohormonal Pathways

While abscisic acid (ABA) is the principal hormone regulating dehydrin expression, other phytohormonal pathways also intersect with and modulate this process, creating a complex regulatory network.

Ethylene: Ethylene signaling can act as both a suppressor and a stabilizer of dehydrin expression, often in an organ-specific manner. mdpi.com For instance, under prolonged dehydration, ethylene signaling has been observed to suppress certain root-specific dehydrins in Arabidopsis thaliana. mdpi.com Analysis of dehydrin gene promoters has revealed the presence of multiple Ethylene Response Factor (ERF) binding sites, suggesting a direct regulatory role for this pathway. mdpi.com

Jasmonates (JA): Jasmonic acid and its derivative, methyl jasmonate (MeJA), are involved in wound and stress signaling and have been shown to induce the expression of certain dehydrin genes. For example, the wound-induced expression of BcDh2 is mediated by jasmonate signals. Overexpression of a specific dehydrin, DHN-5, has been found to interfere with JA signaling by downregulating genes that encode negative regulators of this pathway. nih.gov

Salicylic Acid (SA): The role of salicylic acid in dehydrin regulation appears to be concentration-dependent and complex. Some studies suggest that low concentrations of SA can enhance tolerance to abiotic stresses, which may involve the modulation of stress-responsive proteins like dehydrins. researchgate.net Conversely, other research has indicated that pretreatment with SA can decrease the accumulation of dehydrin-like proteins in barley under water stress, possibly due to increased oxidative injury induced by higher SA concentrations. mdpi.com

Gibberellic Acid (GA): The interaction between gibberellic acid signaling and dehydrin expression is less direct than that of ABA. GA is primarily known for promoting growth processes like germination and stem elongation. mdpi.com However, since GA signaling is often downregulated during stress conditions where dehydrins are upregulated, a degree of antagonistic crosstalk exists. mdpi.com For example, the SPINDLY (SPY) protein, a negative regulator of GA signaling, also acts as a negative regulator of abiotic stress tolerance. nih.gov Mutants lacking SPY show increased expression of stress-inducible genes, including some late embryogenesis abundant (LEA) proteins, a group to which dehydrins belong. nih.gov

Promoter Elements and Transcription Factor Interactions

The transcriptional activation of dehydrin genes is governed by the interaction of specific transcription factors with cis-acting regulatory elements located in the promoter regions of these genes.

ABREs, characterized by a core sequence of PyACGTGGC, are central to the ABA-dependent regulation of gene expression. nih.gov These elements are frequently found in the promoter regions of dehydrin genes across various plant species. frontiersin.org The binding of basic leucine zipper (bZIP) transcription factors, such as AREB/ABF proteins, to ABREs is a key step in activating dehydrin expression in response to drought and high salinity. mdpi.comfrontiersin.org For a functional response, multiple ABREs or an ABRE coupled with other elements are often required. nih.gov For example, the promoter of the rice dehydrin gene OsDHN1-RAB16D contains eight ABA-responsive cis-acting elements. frontiersin.org

The DRE/CRT element, with a core sequence of A/GCCGAC, is a vital cis-acting element for ABA-independent gene expression in response to drought, high salinity, and cold. mdpi.comnih.gov This element is recognized and bound by transcription factors from the AP2/ERF family, specifically the DREB1/CBF and DREB2 proteins. nih.gov The interaction between DRE/CRT elements and CBF/DREB transcription factors activates a cascade of downstream cold- and drought-responsive genes, including many dehydrins like COR47 and ERD10. mdpi.com While primarily associated with the ABA-independent pathway, some crosstalk exists, as certain DRE/CRT motifs can also participate in ABA-dependent signaling. frontiersin.org

LTREs are cis-elements that mediate gene expression in response to cold stress. Often, the DRE/CRT element itself functions as an LTRE, making these terms largely interchangeable in the context of cold-response regulation. mdpi.com The binding of CBF transcription factors (CBF1, CBF2, and CBF3), whose own expression is rapidly induced by cold, to these elements in dehydrin promoters is a cornerstone of the cold acclimation process. mdpi.comfrontiersin.org This binding leads to the accumulation of dehydrins and other cold-regulated (COR) proteins, enhancing the plant's freezing tolerance. frontiersin.org

In addition to the major stress-responsive elements, dehydrin promoters contain a variety of other cis-regulatory motifs that allow for a fine-tuned and integrated response to multiple stimuli.

MBS (MYB Binding Site): MYB transcription factors regulate a wide array of processes, including responses to abiotic stress. Their binding sites, known as MBS, have been identified in the promoters of many drought-inducible genes. nih.gov The presence of MBS in dehydrin promoters suggests that MYB proteins, such as AtMYB124, contribute to the regulation of dehydrin expression during water deficit. frontiersin.org

MYC: MYC transcription factors, typically of the bHLH type, also play a role in stress signaling. MYC recognition sites are found in the promoters of stress-responsive genes and are involved in the jasmonate and ABA signaling pathways. mdpi.comnih.gov The transcription factor ICE1, a key regulator in the cold stress pathway, is a MYC-type bHLH protein that binds to MYC motifs in the promoters of CBF genes, which in turn activate dehydrins. frontiersin.org

BES1: The transcription factors BES1 and BZR1 are key components of the brassinosteroid (BR) signaling pathway. While a specific BES1 cis-element in dehydrin promoters is not well-defined, these transcription factors are known to regulate drought responses. researchgate.net BZR1 has been shown to positively regulate freezing tolerance through both CBF-dependent and independent pathways, indicating an intersection with the signaling cascades that control dehydrin expression. researchgate.net

ZAT: Zinc finger of Arabidopsis thaliana (ZAT) transcription factors are involved in responses to various abiotic stresses. bohrium.com For example, ZAT18 is a positive regulator of drought tolerance, and its overexpression leads to transcriptional changes in numerous stress-responsive genes, including the dehydrins COR47 and ERD7. nih.gov

A number of transcription factor families are instrumental in translating stress signals into the transcriptional activation of dehydrin genes.

bZIP: Basic leucine zipper (bZIP) transcription factors are primary regulators of the ABA-dependent signaling pathway. mdpi.com Members of the AREB/ABF subfamily of bZIP proteins are activated via phosphorylation by SnRK2 kinases upon ABA perception. frontiersin.org These activated transcription factors then bind to ABREs in the promoters of target genes, including many dehydrins, to initiate their transcription. mdpi.com

CBF/DREB: C-repeat Binding Factors (CBFs), also known as Dehydration-Responsive Element Binding (DREB1) proteins, are key players in the ABA-independent cold and drought stress response pathways. mdpi.com Belonging to the AP2/ERF superfamily, CBFs bind to DRE/CRT/LTRE elements in the promoters of cold- and drought-regulated genes, thereby activating a broad regulon that includes numerous dehydrins and enhances plant stress tolerance. mdpi.com

ICE1: The INDUCER OF CBF EXPRESSION 1 (ICE1) is a MYC-type bHLH transcription factor that acts as a master regulator upstream of the CBFs. frontiersin.org Under cold stress, ICE1 binds to the promoter of CBF3 and activates its expression, initiating the CBF-mediated cold-response cascade that leads to the accumulation of dehydrins. frontiersin.org The stability and activity of ICE1 are themselves regulated by other factors, providing another layer of control.

ERF: Ethylene Response Factors (ERFs) constitute a large subfamily within the AP2/ERF superfamily. nih.gov As their name suggests, they are involved in the ethylene signaling pathway. Analysis of dehydrin promoters has identified multiple binding sites for ERFs. mdpi.com These transcription factors can act as either activators or repressors of gene expression, contributing to the nuanced regulation of specific dehydrin genes in response to combined stress and developmental signals. nih.gov

Subcellular Localization and Dynamic Relocation of Plant Dehydrins

Primary Localization in Cytosol and Nucleus

The most frequently reported subcellular locations for dehydrins are the cytosol and the nucleus. nih.govfrontiersin.orgnih.gov This dual localization is observed for numerous dehydrins across different plant species. For instance, in Arabidopsis thaliana, AtCOR47 and AtERD10 are found in the cytoplasm, while AtRAB18 is distributed in both the nucleus and the cytosol. nih.gov Similarly, the maize dehydrin RAB17 is also found in both the cytoplasm and the nucleus. nih.gov This widespread distribution in two major cellular compartments suggests that dehydrins perform protective functions in both the cytoplasm and the nucleus, safeguarding cellular components from stress-induced damage. frontiersin.orgnih.govnih.gov

Association and Interaction with Cellular Membranes (Plasma Membrane, Nuclear Membrane, Tonoplast)

Dehydrins are known to associate with various cellular membranes, including the plasma membrane, nuclear membrane, and tonoplast. frontiersin.org This interaction is critical for stabilizing these membranes during stress conditions that can compromise their integrity. mdpi.com For example, the dehydrin Lti30 has been shown to reduce the phase transition temperature of liposomes, which helps maintain membrane fluidity at low temperatures. frontiersin.org The interaction is often electrostatic, with the positively charged K-segment of the dehydrin binding to negatively charged phospholipids (B1166683) in the membranes. frontiersin.orgmdpi.com Some dehydrins, like AmDHN132 and AmDHN200, have been detected in the plasma membrane of transgenic Arabidopsis, where they are thought to contribute to membrane protection. nih.gov Dehydrins can also interact with membrane proteins, such as the interaction between COR47, ERD10, RAB18 and the aquaporin AtPIP2B, which may protect the aquaporin from denaturation under stress. mdpi.com

Presence within Organelles (Mitochondria, Plastids, Vacuole)

Beyond the cytosol and nucleus, dehydrins have also been identified within or in close association with several organelles, highlighting their role in protecting these vital subcellular structures. nih.govfrontiersin.org Evidence suggests the presence of dehydrin-like proteins in the mitochondria of cereals like wheat, rye, and maize, with their accumulation increasing in response to cold, drought, and ABA treatment. nih.gov These mitochondrial dehydrins are thought to stabilize organellar membranes or proteins within the matrix. nih.gov Similarly, dehydrins have been found near plastids (chloroplasts), where they are implicated in protecting these organelles. frontiersin.org The vacuole is another organelle where dehydrins have been localized. nih.govfrontiersin.orgnih.gov

Mechanisms Governing Subcellular Targeting (e.g., Nuclear Localization Signals, K-segment-phospholipid interactions)

The specific subcellular localization of dehydrins is governed by various intrinsic signals and interactions.

Nuclear Localization Signals (NLS): The translocation of some dehydrins into the nucleus is dependent on nuclear localization signals. nih.gov For the maize RAB17 protein, its nuclear localization is dependent on the binding of an NLS peptide, a process that can be influenced by autophosphorylation. nih.gov In the cactus dehydrin OpsDHN1, a histidine-rich motif has been identified as a targeting element for its nuclear localization. frontiersin.org

S-segment Phosphorylation: The S-segment, a serine-rich motif, can be phosphorylated, and this post-translational modification is suggested to influence the nuclear import of certain dehydrins. frontiersin.orgmdpi.com Phosphorylation of the S-segment may promote interaction with specific signal peptides, facilitating translocation into the nucleus. frontiersin.org For example, the phosphorylation of the S-segment in maize Rab17 is important for its ability to bind to NLS peptides. nih.gov However, some dehydrins without an S-segment are also found in the nucleus, indicating that this is not a universal mechanism. frontiersin.orgnih.gov

K-segment-Phospholipid Interactions: The K-segment, a highly conserved lysine-rich motif, is crucial for the interaction of dehydrins with cellular membranes. frontiersin.orgfrontiersin.org This segment can form an amphipathic α-helix that binds to negatively charged phospholipids, such as phosphatidic acid (PA), which tends to increase in concentration during dehydration stress. frontiersin.orgmdpi.comnih.gov This interaction is primarily electrostatic and is fundamental to the membrane-stabilizing function of dehydrins. frontiersin.org The K-segment of the maize dehydrin DHN1 is essential for its binding to anionic phospholipid vesicles. frontiersin.org

Dynamic Changes in Localization in Response to Environmental Stimuli

Dehydrin localization is not static; it can change dynamically in response to environmental stresses. The accumulation of dehydrins in different cellular compartments is often induced by adverse conditions such as cold, drought, and salinity. nih.govmdpi.comnih.gov For instance, the accumulation of dehydrin-like proteins in the mitochondria of cereals is enhanced by cold, freezing, drought, and ABA treatment. nih.gov This dynamic relocation allows the plant to target these protective proteins to the specific cellular sites where they are most needed to mitigate stress-induced damage. The phosphorylation status of the S-segment, which can be altered by stress-activated protein kinases, is also a potential mechanism for regulating the subcellular localization of dehydrins in response to stress. mdpi.com

Interactive Data Tables

Table 1: Subcellular Localization of Specific Plant Dehydrins

DehydrinPlant SpeciesPrimary LocalizationOther Localizations
AtCOR47Arabidopsis thalianaCytosolPlasma Membrane
AtERD10Arabidopsis thalianaCytosolPlasma Membrane
AtRAB18Arabidopsis thalianaCytosol, NucleusPlasma Membrane
RAB17Zea mays (Maize)Cytosol, Nucleus-
WCS120Triticum aestivum (Wheat)Cytosol, Nucleus-
PCA60Prunus persica (Peach)Cytosol, Nucleus-
MtCAS31Medicago truncatulaCytosol, Nucleus-
OpsDHN1Opuntia streptacantha (Cactus)Cytosol, Nucleus-
AmDHN132Transgenic ArabidopsisPlasma Membrane-
AmDHN200Transgenic ArabidopsisPlasma Membrane-

Molecular Mechanisms of Protective Function in Plant Dehydrins

Membrane Stabilization and Protection

Dehydrins are crucial for maintaining the integrity and functionality of cellular membranes during periods of water deficit. nih.govresearchgate.net They achieve this through a combination of direct physical interactions and by modulating the biophysical properties of the lipid bilayer.

The interaction between dehydrins and membranes is predominantly electrostatic. cdnsciencepub.comnih.gov Dehydrins contain one or more copies of a highly conserved, lysine-rich 15-amino acid motif known as the K-segment. nsfc.gov.cntandfonline.comresearchgate.net The K-segment is essential for membrane binding; its positively charged lysine (B10760008) and arginine residues are attracted to the negatively charged headgroups of anionic phospholipids (B1166683) like phosphatidylglycerol (PG), phosphatidylserine (B164497) (PS), and phosphatidic acid (PA). nih.govfrontiersin.orgnih.gov While the interaction is strongest with anionic lipids, some dehydrins, such as Lti30, can also bind to zwitterionic lipids like phosphatidylcholine (PC). mdpi.comnih.gov

Upon binding, the K-segment, which is disordered in solution, undergoes a conformational change and folds into an amphipathic α-helix on the membrane surface. frontiersin.orgnih.gov This interaction is primarily with the surface of the liposome, affecting the mobility of acyl chains near the headgroups while having little effect on those deep within the bilayer. mdpi.com The binding can be regulated by factors such as pH, particularly for dehydrins containing histidine residues adjacent to the K-segments, which act as a pH-dependent switch for membrane interaction. nih.govnih.gov

A key protective function of dehydrins is their ability to maintain membrane fluidity at low temperatures. mdpi.comnih.govresearchgate.net By binding to the lipid bilayer, dehydrins can lower the main lipid phase transition temperature (Tm). mdpi.comnih.gov This depression of Tm allows the membrane to remain in a more fluid, liquid-crystalline state at lower environmental temperatures, which is crucial for preserving the function of membrane-embedded proteins and transport systems. nih.govfrontiersin.org For instance, the dehydrin Lti30 was shown to lower the Tm of lipid vesicles, with the temperature drop increasing with the protein-to-lipid ratio. nih.gov

Dehydrins also play a vital role in preventing the fusion of membranes, which can occur when cells dehydrate and membranes are brought into close proximity. mdpi.comnih.gov The K2 dehydrin from Vitis riparia was found to prevent the fusion of liposomes after a freeze-thaw cycle. nih.gov This is not merely a steric hindrance effect but is thought to result from the dehydrin's ability to alter membrane fluidity through direct interaction. nih.gov Furthermore, some models propose that dehydrins can act as molecular spacers or cross-linkers between bilayers, helping to maintain membrane integrity as water content fluctuates. mdpi.comnih.gov

Dehydrin binding directly influences the organization and movement of lipids within the membrane. Solid-state NMR studies have shown that dehydrins reduce the mobility of the lipid glycerol (B35011) backbone, particularly the carbon atom nearest the phosphate (B84403) group, consistent with binding to the headgroups. mdpi.com By interacting with the membrane surface, dehydrins restrict the mobility of the lipids they are bound to. nih.gov This interaction can also lead to changes in the lateral organization of the membrane. At low pH, the binding of the dehydrin Lti30 has been observed to induce the formation of lipid microdomains. nih.gov This ability to modulate lipid packing and mobility is a key part of how dehydrins stabilize membranes against the structural stresses imposed by dehydration. nih.govnih.gov

Abiotic stress often leads to the production of reactive oxygen species (ROS), which can cause significant damage to cellular components through oxidation. nih.govmdpi.com Membranes are particularly vulnerable to ROS-induced lipid peroxidation, which decreases membrane fluidity and compromises its integrity. nih.gov Dehydrins have been shown to possess antioxidant properties that protect membranes from this damage. frontiersin.orgnih.govfrontiersin.org

The high content of certain amino acids, such as glycine (B1666218), histidine, and lysine, may contribute to this ROS scavenging ability. frontiersin.org For example, the Citrus unshiu dehydrin CuCOR19, which localizes to mitochondria, demonstrated an ability to inhibit membrane peroxidation more effectively than other tested antioxidants. frontiersin.org Studies on transgenic plants overexpressing dehydrins have shown reduced levels of malondialdehyde (MDA), a key product of lipid peroxidation, indicating enhanced protection of membranes under oxidative stress. nih.gov This protective effect is linked to the ability of dehydrins to bind to both outer and organellar membranes, shielding them from oxidative damage. nih.govfrontiersin.org

Macromolecular Protection and Chaperone-like Activities

In addition to their roles in membrane stabilization, dehydrins function as molecular chaperones, protecting other macromolecules, particularly enzymes, from stress-induced denaturation and aggregation. nsfc.gov.cnnih.gov

Dehydrins exhibit potent cryoprotective and stabilizing activity for various enzymes. nsfc.gov.cnresearchgate.net A common model system to test this function involves the cold-labile enzyme lactate (B86563) dehydrogenase (LDH), which loses most of its activity after a freeze-thaw cycle. mdpi.comnih.gov Numerous studies have demonstrated that the presence of dehydrins can significantly preserve LDH activity under such conditions. nih.govmdpi.comnih.govnih.gov For example, the K-segments of the wheat dehydrin DHN-5 were found to be essential for protecting both LDH and β-glucosidase activities. mdpi.com Similarly, F-segments in some dehydrins have also been shown to protect LDH from inactivation by freezing. nih.gov

The protective mechanism is not believed to involve specific, stable binding between the dehydrin and the target enzyme. mdpi.com Instead, dehydrins are thought to act as "molecular shields". nih.govcam.ac.uk During stress, as proteins begin to unfold, dehydrins prevent these partially denatured proteins from aggregating with one another. nih.govnih.gov By reducing aggregation and the exposure of hydrophobic residues, dehydrins help maintain the enzyme in a state from which it can refold correctly once conditions improve. nih.gov This chaperone-like function is critical for cellular survival, allowing key metabolic enzymes to remain active during and after periods of severe environmental stress. nih.govnih.gov

Interactive Data Table: Cryoprotective Effect of Dehydrins on Lactate Dehydrogenase (LDH) Activity

The following table summarizes representative findings on the ability of different plant dehydrins to preserve the activity of Lactate Dehydrogenase (LDH) after freeze-thaw stress.

Dehydrin StudiedPlant SourceDehydrin TypeLDH Activity Recovered (%)Control (No Dehydrin) (%)
DHN-5 (K-segments)WheatK-typeHigh ProtectionLow
AtHIRD11Arabidopsis thalianaKS-typeActivity ProtectedLow
COR47 (F-segment)Arabidopsis thalianaFSKn-typeActivity ProtectedLow
K2Vitis ripariaK2-typeEffective ProtectionLow
WZY2WheatNot SpecifiedProtected from heatLow

Note: This table is a qualitative summary of findings from multiple sources. nih.govmdpi.comnih.govnih.gov Specific percentage values vary between studies based on experimental conditions.

Prevention of Protein Aggregation

One of the most well-documented functions of dehydrins is their ability to act as molecular chaperones, preventing the aggregation of other proteins under stress conditions such as dehydration, cold, and oxidative stress. mdpi.com This chaperone-like activity helps maintain the native conformation and function of essential enzymes and structural proteins.

Research has shown that dehydrins can protect a variety of enzymes from inactivation and aggregation. For instance, the K-segments of dehydrins are known to be crucial in protecting lactate dehydrogenase (LDH) activity. nih.gov Similarly, Arabidopsis KS-type dehydrins have been observed to restore the activity of LDH that was inactivated by copper ions. nih.govnii.ac.jp The F-segments of the Arabidopsis dehydrin COR47 have also been implicated in protecting LDH from inactivation during freezing. nih.gov In peppers, the dehydrin CaDHN2 acts as a protein protector for CaGGP1, a key enzyme in ascorbic acid synthesis, preventing its degradation or aggregation under drought stress. mdpi.com Studies on bermudagrass dehydrins, CdDHN4-L and CdDHN4-S, demonstrated their ability to protect both alcohol dehydrogenase (ADH) and LDH from damage caused by freeze-thaw cycles and heat stress. nih.gov This protective action is often attributed to the flexible, unfolded structure of dehydrins. nih.gov

The following table summarizes research findings on the protective effects of various plant dehydrins on specific enzymes.

Dehydrin SourceDehydrin NameProtected Enzyme(s)Stress ConditionReference
Arabidopsis thalianaKS-type dehydrinsLactate Dehydrogenase (LDH)Copper inhibition nih.govnii.ac.jp
Arabidopsis thalianaCOR47 (FSKn-type)Lactate Dehydrogenase (LDH)Freezing nih.gov
Arabidopsis thalianaAtHIRD11Lactate Dehydrogenase (LDH)Copper inhibition nii.ac.jp
Capsicum annuum (Pepper)CaDHN2CaGGP1Drought mdpi.com
Cynodon dactylon (Bermudagrass)CdDHN4-L, CdDHN4-SAlcohol Dehydrogenase (ADH), LDHFreeze-thaw, Heat nih.gov

Protection and Stabilization of Nucleic Acids (DNA and RNA)

In addition to protecting proteins, dehydrins are also localized to the nucleus where they play a role in the protection and stabilization of nucleic acids. nih.gov The mechanism for this protection is thought to involve electrostatic interactions between the dehydrin and the nucleic acid backbone. The lysine-rich K-segment, a characteristic feature of dehydrins, is positively charged at physiological pH. nih.gov This positive charge allows it to bind to the negatively charged phosphate backbone of DNA. nih.gov This interaction is hypothesized to shield the DNA from damaging agents, particularly reactive oxygen species (ROS), that are often generated during abiotic stress. nih.gov For example, the nuclear-localized VrDHN1 from Vitis riparia binds to DNA, a function attributed to its K-segment. nih.gov

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Properties

Abiotic stress leads to the overproduction of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) (O₂⁻), and hydrogen peroxide (H₂O₂), which can cause significant oxidative damage to lipids, proteins, and nucleic acids. nih.gov Dehydrins contribute to cellular protection by directly scavenging these harmful molecules. mdpi.com

The amino acid composition of dehydrins, which are often rich in residues like glycine, histidine, and lysine, makes them targets for radical-mediated oxidation, thereby neutralizing the radicals. nih.gov The citrus dehydrin CuCOR19 has been shown to effectively scavenge hydroxyl and peroxyl radicals, with an efficacy comparable to that of serum albumin. nih.gov However, it does not scavenge hydrogen peroxide or superoxide. nih.gov This direct scavenging activity helps to reduce oxidative damage induced by water stress. nih.gov Furthermore, the overexpression of dehydrin genes in various crops, including wheat, rice, and maize, has been shown to activate the plant's antioxidant enzyme system, which includes enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), further enhancing the plant's ability to remove ROS. nih.govnih.gov

Dehydrin/SourceType of ROS ScavengedComparative EfficacyReference
Citrus unshiu (CuCOR19)Hydroxyl radical (•OH)More potent than mannitol nih.gov
Citrus unshiu (CuCOR19)Peroxyl radical (ROO•)Approximately equal to serum albumin nih.gov

Metal Ion Binding and Cellular Buffering Capacity

Under stress conditions, the release of metal ions from metalloproteins can catalyze the formation of highly destructive ROS. nih.gov Several plant dehydrins have demonstrated the ability to bind divalent metal ions, a function that is crucial for mitigating heavy metal toxicity and reducing oxidative damage. nih.gov This binding capacity is often attributed to histidine-rich regions within the dehydrin sequence. nih.govoup.com

Detailed studies on the citrus dehydrin CuCOR15, using immobilized metal ion affinity chromatography, have provided specific data on its metal-binding capabilities. nih.govoup.com This dehydrin can bind a range of divalent metal ions, including copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), cobalt (Co²⁺), and iron (Fe³⁺), but not magnesium (Mg²⁺) or calcium (Ca²⁺). oup.com The binding affinity is highest for Cu²⁺. oup.com The core sequence responsible for this binding in CuCOR15 has been identified as HKGEHHSGDHH. nih.govoup.com By sequestering these free metal ions, dehydrins prevent them from participating in Fenton reactions, which generate hydroxyl radicals, thus providing a critical protective function. nih.gov

Metal IonDissociation Constant (K_D) for CuCOR15Number of Ions Bound per ProteinReference
Cu²⁺1.6 µM16 oup.com
Ni²⁺1.8 µM6 oup.com
Zn²⁺Multiple modes12 oup.com
Co²⁺Multiple modes2 oup.com
Fe³⁺1.4 mM18 oup.com

Water Retention and Hydration Shielding Mechanisms

As highly hydrophilic proteins, dehydrins have a significant capacity to bind water molecules. nih.govmdpi.com This property is fundamental to their role in protecting cells from dehydration. During periods of water deficit, dehydrins accumulate and bind to the remaining water molecules, effectively reducing water loss from the cell. mdpi.com This water retention helps to maintain cellular turgor and stabilize membranes and other macromolecules by creating a "hydration shield." This shield replaces the water of hydration that is lost from the surface of other proteins and membranes during desiccation, thereby preventing their denaturation and aggregation. The high hydrophilicity of dehydrins is conferred by their amino acid composition, which is rich in charged and polar residues. nih.gov

Interactions with Cytoskeletal Components

The protective functions of dehydrins extend to interactions with the plant cytoskeleton, which is crucial for maintaining cell structure, transport, and division. Research has demonstrated that certain dehydrins can directly interact with cytoskeletal components. Specifically, the Arabidopsis thaliana dehydrin ERD10 has been shown to bind to actin filaments. frontiersin.org This interaction is not merely passive; ERD10 was found to participate in the inhibition of actin polymerization. frontiersin.org This suggests a regulatory role for dehydrins in modulating cytoskeletal dynamics during stress responses, potentially to conserve energy or to restructure the cell in a way that enhances stress tolerance.

Physiological Roles of Plant Dehydrins in Adaptation to Environmental Stress

Role in Drought and Dehydration Stress Tolerance

Dehydrins are key players in the plant's response to drought and dehydration stress. frontiersin.orgmdpi.com Their expression is significantly upregulated in vegetative tissues when plants are exposed to conditions of water deficit. nih.govtandfonline.com These highly hydrophilic proteins are thought to act as molecular shields, protecting cellular components from damage caused by water loss. nih.govmdpi.com

Mitigation of Cellular Damage During Water Deficit

During periods of water deficit, plant cells face numerous challenges, including increased concentrations of reactive oxygen species (ROS), protein aggregation, and membrane destabilization. Dehydrins employ several mechanisms to counteract these effects.

Membrane and Protein Stabilization: Dehydrins can bind to membranes and other proteins, preventing their denaturation or aggregation under dehydrated conditions. frontiersin.orgnih.gov The K-segment, a conserved lysine-rich motif found in most dehydrins, can form an amphipathic α-helix that interacts with and stabilizes cellular membranes and other proteins. frontiersin.orgnih.gov By forming these associations, dehydrins act as chaperones, helping to maintain the structural integrity and function of essential macromolecules as water becomes scarce. nih.govresearchgate.net For example, the wheat dehydrin DHN-5 has been shown to protect enzymes like β-glucosidase and lactate (B86563) dehydrogenase from inactivation. frontiersin.org

Ion Sequestration and Antioxidant Activity: Dehydrins can bind to metal ions, which can inhibit the production of harmful ROS at their source. frontiersin.org Furthermore, some dehydrins contain a high proportion of antioxidant amino acids like histidine, lysine (B10760008), and glycine (B1666218), which can directly scavenge ROS, thus mitigating oxidative damage to cellular components. frontiersin.org

Water Retention: Due to their highly hydrophilic nature, dehydrins can bind and hold large amounts of water, which may help to reduce the rate of water loss from the cell and maintain a minimal level of hydration required for cellular functions. mdpi.comnih.gov

Correlation with Drought-Response Phenotypic Traits

Numerous studies have established a positive correlation between the accumulation of dehydrins and a plant's tolerance to drought. nih.gov This correlation has been observed across various species and is linked to several key phenotypic traits associated with drought resistance.

In grasses like Brachypodium distachyon, the expression of specific dehydrin genes was found to be significantly correlated with drought-response traits. nih.gov Higher dehydrin expression was linked to increased plant biomass, higher leaf carbon and proline content, and improved water use efficiency under drought conditions. nih.gov Conversely, it was associated with decreases in leaf water and nitrogen content, traits often observed in drought-tolerant ecotypes. nih.gov

Similar correlations have been documented in other important crops. In barley, the accumulation of Dhn3 and Dhn4 transcripts was linked to better relative water content (RWC) and a higher drought yield index. nih.gov In durum wheat, a higher level of dehydrin transcript accumulation was found in drought-tolerant cultivars compared to sensitive ones. nih.gov These findings suggest that the level of dehydrin expression can serve as a molecular marker for drought tolerance in breeding programs. nih.govnih.gov

Plant SpeciesDehydrin(s)Correlated Drought-Response Trait(s)Reference
Populus popularisDehydrin proteinsDrought tolerance nih.gov
Barley (Hordeum vulgare)Dhn3, Dhn4Relative Water Content (RWC), Drought Yield Index nih.gov
Durum Wheat (Triticum turgidum ssp. durum)Dehydrin transcriptsDrought tolerance nih.gov
Brachypodium distachyonBdhn genesPlant biomass, Leaf carbon content, Proline content, Water use efficiency nih.gov

Involvement in Cold and Freezing Tolerance

Dehydrins are integral to the adaptation of plants to low temperatures. cas.czcas.cz Their accumulation is a hallmark of the cold acclimation process, where exposure to non-freezing cold temperatures induces physiological and biochemical changes that increase a plant's ability to survive subsequent freezing. cas.cz Low temperatures, much like drought, impose dehydration stress on cells, as water becomes unavailable due to extracellular ice formation. mdpi.comnih.gov

Facilitation of Cold Acclimation Processes

The induction of dehydrin expression is a key component of cold acclimation in a wide range of plant species, from herbaceous plants to woody trees and winter cereals. cas.cz During this process, the accumulation of dehydrins positively affects the cold hardiness of plants. frontiersin.org For instance, studies in Arabidopsis have shown that the accumulation of dehydrins can increase cold hardiness by several degrees. frontiersin.org

A strong correlation exists between the level of dehydrin accumulation and the degree of frost tolerance achieved by the plant. frontiersin.orgresearchgate.net Cold-tolerant genotypes of species like barley and wheat accumulate more dehydrins and do so at a faster rate than their cold-sensitive counterparts. frontiersin.org This differential accumulation can even be detected at mild temperatures in highly tolerant varieties, suggesting that dehydrins can be used as predictive markers for frost resistance. frontiersin.org The accumulation of specific dehydrins, such as WCS120 in winter wheat and DHN5 in barley, has been directly and positively correlated with the survival of these crops during winter. mdpi.com

Enhancement of Frost Resistance Mechanisms

Dehydrins enhance frost resistance through several protective mechanisms, primarily centered around preventing cellular damage from dehydration and ice crystal formation.

Cryoprotection of Proteins and Membranes: Dehydrins act as cryoprotectants, preventing the denaturation and aggregation of other proteins during freezing stress. nih.govmdpi.com They are believed to function as molecular chaperones, stabilizing the native conformation of essential enzymes. cas.cz The K-segments of dehydrins are crucial for this activity. nih.gov Furthermore, dehydrins protect cellular membranes from freeze-induced damage. mdpi.com They can lower the temperature at which the membrane undergoes a phase transition from a flexible liquid-crystalline state to a rigid gel state, thus maintaining membrane fluidity and integrity at lower temperatures. frontiersin.orgmdpi.com Some dehydrins, like WCOR410 in wheat, accumulate in the vicinity of the plasma membrane, where they are thought to play a direct role in preventing its destabilization during freezing-induced dehydration. nih.gov

Antifreeze Activity: While not as potent as specialized antifreeze proteins, some dehydrins exhibit weak antifreeze activity, modifying the structure of ice crystals and inhibiting their growth, which can reduce mechanical damage to cells. mdpi.com

Reduction of Freezing Injury: Transgenic studies have provided direct evidence for the role of dehydrins in enhancing frost tolerance. For example, the expression of a wheat dehydrin (WCOR410) in strawberry and a wild potato dehydrin (DHN24) in cucumber resulted in improved frost tolerance in the transgenic plants. nih.gov Similarly, tobacco plants expressing spinach dehydrins showed lower electrolyte leakage after a frost test, indicating reduced freezing-induced membrane damage. nih.gov

DehydrinOriginal SpeciesTransgenic SpeciesObserved EffectReference
RcDHN5Rhododendron catawbienseArabidopsis thalianaEnhanced frost tolerance nih.gov
DHN24Solanum sogarandinumCucumber (Cucumis sativus)Improved frost tolerance nih.gov
CuCOR19Citrus unshiuTobacco (Nicotiana tabacum)Reduced lipid peroxidation nih.gov
WCOR410Wheat (Triticum aestivum)Strawberry (Fragaria × ananassa)Enhancement of frost tolerance nih.gov
CAP85, CAP160Spinach (Spinacia oleracea)Tobacco (Nicotiana tabacum)Lower electrolyte leakage after frost nih.gov

Response to Salinity Stress and Contribution to Osmotic Adjustment

High salinity in soil creates a challenging environment for plants by inducing both osmotic stress, which limits water absorption by the roots, and ionic toxicity. nih.govmdpi.com Plants have evolved various mechanisms to cope with these conditions, and the accumulation of dehydrins is a key component of this response. nih.gov Dehydrins, which are Group II Late Embryogenesis Abundant (LEA) proteins, are induced by high salt concentrations and play a crucial role in protecting plant cells from damage. nih.govmdpi.com

The primary function of dehydrins under salinity stress is to mitigate cellular dehydration. nih.gov As highly hydrophilic proteins, they have a remarkable capacity to bind large amounts of water, thereby helping to reduce water loss from the cells and maintain turgor pressure. nih.govmdpi.com This action is a direct contribution to osmotic adjustment, where the cell increases its internal solute concentration to lower its water potential and facilitate water uptake from a high-salt environment. nih.govresearchgate.net Overexpression of certain dehydrin genes has been shown to enhance salt tolerance. For instance, transgenic Arabidopsis thaliana plants expressing the wheat dehydrin Dhn-5 exhibited stronger growth under high NaCl concentrations, a more negative water potential, and higher proline content, all of which point to an improved capacity for osmotic adjustment. nih.govresearchgate.net

Research has demonstrated the accumulation of dehydrins in various plant tissues in response to salt stress. In Chenopodium quinoa embryos, at least four different dehydrins were detected after exposure to high salt concentrations. nih.gov Similarly, studies on Arabidopsis have identified specific dehydrins, such as ERD14 and LTI29, that are upregulated by salinity. researchgate.net The accumulation of these proteins helps protect cellular structures, including membranes and other proteins, from the damaging effects of both dehydration and ion toxicity. mdpi.comtandfonline.com By stabilizing membranes and preventing the denaturation of essential enzymes, dehydrins contribute significantly to a plant's ability to survive and function under saline conditions. mdpi.comtandfonline.com

Table 1: Examples of Dehydrins Involved in Salinity Stress Response

Dehydrin NamePlant SpeciesObserved Role in Salinity/Osmotic Stress ResponseReference
DHN-5Triticum durum (Wheat)Ectopic expression in Arabidopsis enhanced tolerance to salt and osmotic stress, improved growth, and contributed to osmotic adjustment. nih.govresearchgate.net
aba2Hordeum vulgare (Barley)Constitutive expression in Arabidopsis significantly improved germination rates and cotyledon greening under high NaCl concentrations. mdpi.com
ERD14, LTI29Arabidopsis thalianaProtein levels are upregulated in response to salinity stress, contributing to the overall stress adaptation. researchgate.net
Multiple Dehydrins (30-55 kDa)Chenopodium quinoaAccumulate in embryos when subjected to salt stress, indicating a protective role during early development. nih.gov

Implications in Other Abiotic Stress Responses (e.g., Heat Stress, Heavy Metal Toxicity)

While dehydrins are extensively studied for their roles in drought, cold, and salt stress, their functions extend to other abiotic challenges, including heat stress and heavy metal toxicity. nih.gov

The role of dehydrins in heat stress is less documented compared to other stressors, but evidence suggests they may offer protection. nih.gov As heat can lead to protein denaturation and membrane instability, the chaperone-like activity of dehydrins, which helps stabilize proteins and membranes, is likely beneficial. tandfonline.com

Dehydrins have a more clearly defined role in mitigating heavy metal toxicity. nih.gov Some dehydrins possess the ability to bind metal ions, which is a critical function as heavy metals can induce severe oxidative stress through the generation of reactive oxygen species (ROS) via Fenton's reaction. nih.govnih.govnih.gov By sequestering these metal ions, dehydrins can directly inhibit the production of highly damaging hydroxyl radicals. nih.gov

Studies on the heavy-metal hyperaccumulator Brassica juncea have identified two SK₂-type dehydrins, BjDHN2 and BjDHN3, whose expression is upregulated by heavy metals. nih.gov Transgenic plants overexpressing these dehydrins showed enhanced tolerance to cadmium (Cd) and zinc (Zn). nih.gov The protective mechanism involves reducing lipid peroxidation and maintaining membrane stability under heavy metal exposure. nih.gov Similarly, the KS-type dehydrin AtHIRD11 from Arabidopsis has been shown to recover the activity of lactate dehydrogenase that was inhibited by copper, a function attributed to its histidine residues. researchgate.net

Table 2: Dehydrin Involvement in Heat and Heavy Metal Stress Responses

Dehydrin Type/NamePlant SpeciesStress TypeProtective MechanismReference
General DehydrinsVariousHeat StressPotential role in stabilizing proteins and membranes, although direct evidence is limited. nih.gov
BjDHN2, BjDHN3 (SK₂-type)Brassica junceaHeavy Metal (Cd, Zn)Reduces lipid peroxidation and maintains membrane stability, enhancing tolerance. nih.gov
AtHIRD11 (KS-type)Arabidopsis thalianaHeavy Metal (Cu)Recovers enzyme activity inhibited by copper, likely through metal binding by histidine residues. researchgate.net
General DehydrinsVariousHeavy MetalsCan bind metal ions, preventing the formation of reactive oxygen species (ROS) and subsequent oxidative damage. nih.govnih.gov

Constitutive Versus Stress-Inducible Accumulation Patterns across Tissues and Developmental Stages

The accumulation of dehydrins in plants follows two main patterns: constitutive (present under optimal conditions) and stress-inducible. researchgate.netresearchgate.net These patterns vary significantly across different plant tissues and developmental stages, suggesting that dehydrins have specialized functions throughout the plant's life cycle. nih.govfrontiersin.org

Constitutive Accumulation: Even in the absence of stress, certain dehydrins are present in specific tissues. researchgate.nettaylorfrancis.com This constitutive expression often occurs in regions of rapid cell division or elongation, such as root tips and elongating stems. taylorfrancis.com A study in Arabidopsis revealed that the dehydrin ERD14 is present in vascular tissues and root tips of unstressed plants. researchgate.net Another dehydrin, RAB18, was found specifically in the stomatal guard cells of unstressed plants. researchgate.net This localized presence suggests a physiological role in these specific cells even under normal growth conditions, possibly related to managing transient changes in water potential or protecting key tissues. researchgate.net

Stress-Inducible Accumulation: The most well-known characteristic of dehydrins is their dramatic accumulation in response to abiotic stresses like drought, cold, and salinity. nih.gov While constitutive expression is often tissue-specific, stress-induced accumulation tends to be more widespread. researchgate.netfrontiersin.org For example, in stress-treated Arabidopsis, dehydrins like LTI29, ERD14, and RAB18 were found in most cell types, although the accumulation was often more intense in and around vascular tissues. researchgate.net

The specific type of stress can trigger different dehydrins. In Arabidopsis, LTI30 and COR47 accumulate primarily in response to low temperatures, whereas RAB18 is strongly induced by the stress hormone abscisic acid (ABA). researchgate.net This differential expression indicates a functional specialization among the members of the dehydrin family. researchgate.net

Accumulation also varies with developmental stage. Dehydrins are highly abundant during the late stages of seed maturation, where they play a critical role in desiccation tolerance. nih.govfrontiersin.org The dehydrin RAB18, for instance, was the only one of five studied in Arabidopsis that accumulated in dry seeds. researchgate.net The dehydrin profile can also change as the plant matures; winter wheat shows different dehydrin accumulation patterns at the seedling, tillering, jointing, and anthesis stages when subjected to drought. nih.gov This dynamic expression across development and in response to various environmental cues highlights the versatile and essential role of dehydrins in plant survival. nih.govfrontiersin.org

Table 3: Accumulation Patterns of Specific Dehydrins in Arabidopsis thaliana

Dehydrin NameConstitutive (Unstressed) LocalizationPrimary Stress Inducer(s)Stress-Induced LocalizationReference
ERD14Vascular tissue, root tipABA, salinity, low temperatureWidespread in most cells researchgate.net
LTI29Root tipLow temperature (also ABA, salt)Widespread in most cells researchgate.net
RAB18Stomatal guard cells, dry seedsABAWidespread in most cells researchgate.net
LTI30Not detectedLow temperaturePrimarily vascular tissue and anthers researchgate.net
COR47Not specifiedLow temperatureNot specified researchgate.net

Evolutionary Trajectories of Plant Dehydrins

Phylogenetic Relationships and Inferred Ancestral Origins within LEA Proteins

Dehydrins are a distinct group within the larger LEA protein family. frontiersin.orgnih.gov LEA proteins are broadly distributed across different organisms, including bacteria, fungi, and vertebrates, but are particularly common in plants. asm.orgnih.gov The presence of LEA homologues in diverse taxa suggests ancient origins. ebi.ac.uk Within plants, dehydrins (Group 2 LEAs) are characterized by specific conserved motifs that distinguish them from other LEA families. frontiersin.orgnih.govnih.gov

Phylogenetic analyses of dehydrin sequences from a wide range of plant species have provided insights into their evolutionary relationships. Studies analyzing dehydrins in spermatophytes (seed plants), including angiosperms and gymnosperms, suggest that the ancestral dehydrin architecture likely contained either the Kn or SKn motifs. plos.orgmdpi.comnih.gov The presence of KS-dehydrins, characterized by a novel H-segment, in lycophytes, gymnosperms, and angiosperms indicates that H-dehydrins appeared early in the evolution of vascular plants. nih.govbiorxiv.org Phylogenetic trees often group dehydrins into distinct clades, reflecting their evolutionary history and diversification. nih.govresearchgate.net For instance, one study on woody plants categorized dehydrins into four groups based on phylogenetic analysis, with different architectural types predominating in different groups. nih.govresearchgate.net

Mechanisms of Gene Duplication and Diversification within the Dehydrin Family

Gene duplication has been a significant driving force in the evolution and diversification of the dehydrin gene family in plants. plos.orgoup.comnih.govnih.gov Both whole-genome duplication and tandem duplication events have contributed to the expansion of the dehydrin repertoire in various plant lineages. plos.orgnih.govnih.gov

Studies have shown that duplication events can lead to the creation of new dehydrin genes, which can then undergo diversification through the gain or loss of conserved motifs and changes in sequence. plos.orgnih.govoup.com For example, analysis of dehydrins in Arabidopsis thaliana suggests that architectural divisions occurred after different duplication events, leading to the emergence of new dehydrin types. plos.orgnih.gov A whole-genome duplication event may have resulted in the duplication of a Y₃SK₂ dehydrin, with the duplicate subsequently losing segments to become a Y₃K₁ dehydrin. plos.orgnih.gov Similarly, a tandem duplication of a Y₁SK₂ dehydrin is proposed to have led to a K₆ dehydrin through segment loss and gain. plos.orgnih.gov

The size of the dehydrin gene family varies considerably among different plant species, which is attributed to these duplication events. oup.comresearchgate.netfrontiersin.org For instance, the white spruce (Picea glauca) genome contains a significantly larger number of dehydrin genes compared to most angiosperms studied. oup.comresearchgate.net This expansion in conifers is associated with considerable structural diversity. oup.com

Evolution of Conserved Motifs and Architectural Types Across Plant Lineages (e.g., Angiosperms vs. Gymnosperms, Monocots vs. Dicots)

Dehydrins are characterized by the presence of several conserved motifs, most notably the K-, S-, Y-, and more recently identified F- and H-segments. frontiersin.orgnih.govnih.govnih.gov The arrangement and number of these motifs define different dehydrin architectural types. plos.orgnih.govfrontiersin.org Common architectural types include Kn, SKn, KnS, YnKn, and YnSKn, with the addition of FSKn and FnKn with the discovery of the F-segment. plos.orgnih.govnih.govfrontiersin.org

Significant differences exist in the distribution of these architectural types between major plant lineages. Angiosperms generally possess a wider variety of dehydrin architectures compared to gymnosperms. plos.orgnih.govnih.gov While Kn and SKn dehydrins are found in both angiosperms and gymnosperms, Y-segment containing dehydrins (YnKn and YnSKn) appear to have arisen later in evolution and are predominantly found in angiosperms. plos.orgfrontiersin.orgnih.govnih.gov The F-segment, however, has been identified in both gymnosperm and angiosperm dehydrins, suggesting it may be evolutionarily older than the Y-segment. frontiersin.orgmdpi.com

Studies comparing monocots and dicots have also revealed differences in dehydrin architectures and characteristics. For example, YSKn and Y₂SKn dehydrins are found in both monocots and dicots, while Y₃SKn and YnKn dehydrins appear to be restricted to dicots. nih.govresearchgate.net The prevalence of certain architectural types can vary between these groups; for instance, the YnSKn subclass was found to be more frequent in monocots in one study. nih.gov

The discovery of the H-segment, primarily found in KS-dehydrins, in lycophytes, gymnosperms, and angiosperms indicates that this motif and the corresponding HKS architecture have an ancient origin in vascular plants. frontiersin.orgnih.govbiorxiv.org

The following table summarizes the prevalence of key dehydrin architectural types in different plant lineages based on available research:

Architectural TypeAngiosperms (General)GymnospermsAngiosperms (Trees/Shrubs)Angiosperms (Vines)MonocotsDicots
KnPresent plos.orgPresent plos.orgPresent nih.govNot Observed mdpi.comPresent nih.govPresent nih.gov
SKnPresent plos.orgPresent plos.orgPresent nih.govPresent nih.govPresent nih.govPresent nih.gov
KnSPresent plos.orgAbsent plos.orgPresent nih.govPresent nih.govPresent nih.govPresent nih.gov
YnKnPresent plos.orgAbsent nih.govPresent nih.govPresent nih.govRestricted (YnKn) nih.govRestricted (YnKn) nih.gov
YnSKnPresent plos.orgAbsent nih.govPresent nih.govMost Prevalent nih.govmdpi.comPresent (YSKn, Y2SKn) nih.govPresent (YSKn, Y2SKn, Y3SKn) nih.gov
FSKnPresent nih.govMost Common nih.govmdpi.comMost Common nih.govmdpi.comPrevalent nih.govmdpi.comNot specified in search resultsNot specified in search results
FnKnPresent nih.govPrevalent nih.govmdpi.comPresent nih.govNot Observed mdpi.comNot specified in search resultsNot specified in search results
H-segment (in HKS)Present nih.govPresent nih.govPresent nih.govPresent nih.govPresent nih.govPresent nih.gov

Patterns of Functional Divergence and Specialization during Plant Evolution

The diversification of the dehydrin gene family, driven by duplication and motif evolution, is closely linked to functional divergence and specialization, enabling plants to adapt to a variety of abiotic stresses. oup.comnih.govnih.gov While the exact in vivo functions of all dehydrins are not fully understood, in vitro studies and expression analyses provide insights into their roles. plos.orgmdpi.com

Different dehydrin architectural types and even specific dehydrin proteins within a species can exhibit specialized functions or expression patterns. nih.govnih.gov For instance, some dehydrin types may be primarily involved in cold protection, while others are more responsive to drought or salinity. plos.orgnih.gov The presence of different architectural types within a single species suggests that they may have acquired new functions during genome evolution. mdpi.com

Expression patterns of dehydrin genes vary depending on the plant tissue, developmental stage, and the specific stress conditions. nih.govfrontiersin.orgbiorxiv.org Studies have shown that certain dehydrins are highly upregulated during seed germination or in response to specific abiotic stresses. plos.orgfrontiersin.orgbiorxiv.org The acquisition of different regulatory elements following gene duplication events may have contributed to the evolution of these distinct expression patterns and functional specialization. nih.gov

For example, in Arabidopsis thaliana, Y-segment containing dehydrins were observed to be highly upregulated during seed germination, whereas SKn dehydrins showed lower or no upregulation, suggesting a role for the Y-segment in coated seeds. plos.org In Brachypodium distachyon, specific dehydrin genes were significantly more highly expressed under drought conditions and correlated with drought-response phenotypic traits. biorxiv.org In apple (Malus domestica), dehydrin genes show tissue- and bud dormancy-specific expression patterns, indicating their fine-tuning by the environment during dormancy. nih.gov

The distinct biochemical properties associated with different dehydrin architectures, such as variations in isoelectric point, molecular mass, and hydrophobicity, which are influenced by their amino acid composition and motif content, may also contribute to their functional divergence. frontiersin.orgmdpi.com For example, gymnosperm dehydrins tend to have more negative GRAVY scores and higher Lys content compared to some angiosperm dehydrins. nih.govmdpi.com The presence of specific motifs like the F-segment is hypothesized to play a role in membrane and protein binding, as well as cryoprotective activities. frontiersin.orgmdpi.com The S-segment, when phosphorylated, can be involved in the nuclear localization of dehydrins. plos.orgnih.gov

The evolution of dehydrins has allowed plants to develop a diverse array of proteins capable of providing protection against various environmental stresses, contributing significantly to plant adaptation and survival in challenging conditions. frontiersin.orgoup.comnih.gov

Methodological Approaches in Dehydrin Research

Bioinformatics and Computational Analysis

Bioinformatics and computational tools have become indispensable in dehydrin research, enabling the analysis of large datasets to uncover patterns and make predictions about dehydrin biology.

A defining characteristic of dehydrins is the presence of conserved amino acid motifs, the identification of which is a primary focus of sequence analysis. The most prominent of these is the lysine-rich K-segment, a 15-amino acid motif (EKKGIMDKIKEKLPG) that is considered a hallmark of dehydrins. mdpi.com While the K-segment is highly conserved, sequence analyses have revealed some variability, with a more general consensus sequence described as (XKXGXX(D/E)KIK(D/E)KXPG), where X can be any amino acid. mdpi.com

Other key conserved motifs include the N-terminal Y-segment [(V/T)D(E/Q)YGNP] and the serine-rich S-segment, which is often a site of phosphorylation. nih.govfrontiersin.org The S-segment typically contains a series of serine residues and may be preceded by a conserved LHR sequence. nih.govnih.gov More recent comparative and structural analyses across numerous plant genomes have led to the identification of additional conserved motifs, such as the H-segment and the F-segment, which have aided in a more refined classification of dehydrins. nih.gov

These motifs are used to classify dehydrins into various architectural types, including Kn, SKn, KnS, YnKn, and YnSKn, where 'n' indicates that the segment can be repeated. nih.gov The identification of these motifs is typically performed using bioinformatics tools and databases such as Pfam (Pfam00257 for the dehydrin family) and motif-finding algorithms like MEME (Multiple Em for Motif Elicitation). nih.govnih.gov

Table 1: Key Conserved Motifs in Plant Dehydrins

MotifConsensus SequenceKey Characteristics
K-segmentEKKGIMDKIKEKLPG (canonical)Lysine-rich, forms an amphipathic α-helix. nih.gov
Y-segment(V/T)D(E/Q)YGNPLocated at the N-terminus. frontiersin.org
S-segmentLHR(S/T)GS4–6(S/D/E)(D/E)3Rich in serine residues, often phosphorylated. frontiersin.org
H-segmentNot specifiedA unique and highly conserved N-terminal motif found in KS-type dehydrins. nih.gov
F-segmentNot specifiedA conserved motif used to classify a specific orthologous group of dehydrins. nih.gov

Phylogenetic analysis is a powerful tool for understanding the evolutionary relationships between different dehydrin proteins. By comparing dehydrin sequences from a wide range of plant species, from algae to angiosperms, researchers can construct phylogenetic trees that reveal how these proteins have diversified over time. These analyses have shown that the dehydrin gene family has expanded in certain lineages, such as conifers. oup.com

Software such as MEGA and PAUP are commonly used to generate these phylogenetic trees, employing methods like neighbor-joining and maximum likelihood. researchgate.netresearchgate.netresearchgate.net Such analyses have led to the classification of angiosperm dehydrins into three main orthologous groups, distinguished by the presence of the H-, F-, or Y-segments. nih.govbiorxiv.org This phylogenetic framework provides a robust basis for future studies on the evolution and function of this protein family. nih.gov Evolutionary modeling can also be used to infer the ancestral sequences of dehydrins and trace the emergence of different architectural types.

Publicly available gene expression databases are a valuable resource for studying the regulation of dehydrin genes. nih.gov Databases such as Genevestigator and repositories of RNA-seq data, like those in the Plant Public RNA-seq database, allow researchers to analyze the expression patterns of dehydrin genes across different tissues, developmental stages, and in response to various environmental stresses. nih.govnih.gov

For instance, by querying these databases, it has been shown that different dehydrin architectures may be preferentially expressed under specific abiotic stresses like drought, cold, or salinity, suggesting functional specialization. nih.govnih.gov This in silico expression analysis can provide initial insights into the potential roles of different dehydrins and guide the design of further experimental studies. nih.govijbiotech.com Heatmaps are often generated using tools like TBtools to visualize the expression profiles of multiple dehydrin genes under different conditions. nih.govresearchgate.net

Computational tools are frequently used to predict post-translational modifications (PTMs) and the subcellular localization of dehydrin proteins. PTMs, such as phosphorylation, can significantly impact the function and localization of dehydrins. The serine-rich S-segment is a known site of phosphorylation, which is thought to influence interactions with other molecules and subcellular targeting. nih.govnih.govtandfonline.com Various online tools and programs are available for predicting potential PTM sites within a protein sequence. uwm.edu.pluwm.edu.pl

Similarly, the subcellular destination of a dehydrin protein is crucial to its function. Prediction tools like PSI predictor are employed to forecast where a dehydrin is likely to be located within the cell, such as the cytosol, nucleus, mitochondria, or plasma membrane. nih.govijbiotech.com These predictions have suggested that dehydrins are primarily located in the cytosol and nucleus. nih.govijbiotech.com Experimental validation, often using fluorescent protein fusions, has confirmed these predictions and also revealed localization to other compartments, highlighting the importance of these predictive analyses in forming testable hypotheses. tandfonline.comresearchgate.net For example, YK2S-type dehydrins have been predicted and subsequently shown to localize to both the nucleus and the plasma membrane, while K2S-type dehydrins were found exclusively at the plasma membrane. researchgate.net

Molecular Biology Techniques

Wet-lab molecular biology techniques are essential for validating computational predictions and for the in-depth functional characterization of dehydrin genes and proteins.

The isolation and cloning of dehydrin genes is a fundamental step in their characterization. tandfonline.com Once a dehydrin gene is cloned, its expression can be analyzed in detail. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a widely used technique to measure the transcript levels of dehydrin genes in different plant tissues and under various stress conditions. tandfonline.com This method allows for the precise quantification of gene expression, revealing, for example, that a particular dehydrin gene is upregulated in response to cold, heat, or abscisic acid (ABA) treatment. tandfonline.comhbni.ac.in

To investigate the regulation of dehydrin gene expression, reporter gene assays are often employed. nih.govberthold.comthermofisher.com In these assays, the promoter region of a dehydrin gene is fused to a reporter gene, such as β-glucuronidase (GUS) or luciferase. hbni.ac.inthermofisher.com This construct is then introduced into plant cells or whole plants. The activity of the reporter protein, which is easy to measure, serves as an indicator of the activity of the dehydrin promoter. berthold.comthermofisher.com By analyzing the expression of the reporter gene under different conditions or in different genetic backgrounds, researchers can identify the cis-acting elements in the promoter and the trans-acting factors that regulate the expression of the dehydrin gene. hbni.ac.inmdpi.com

Table 2: Common Molecular Biology Techniques in Dehydrin Research

TechniquePurposeExample Application in Dehydrin Research
Gene CloningIsolating and making copies of a specific dehydrin gene.Cloning of the PlDHN1 gene from peony for further characterization. tandfonline.com
RT-qPCRQuantifying the expression level of dehydrin genes.Analyzing the expression of MusaDHN-1 in banana in response to drought and salt stress. hbni.ac.in
Reporter Gene AssaysStudying the regulation of dehydrin gene promoters.Fusing the MusaDHN-1 promoter to the β-glucuronidase gene to analyze its expression pattern. hbni.ac.in

Transgenic Plant Studies (Overexpression, Gene Knockout/Knockdown, Gene Editing)

Genetic modification has been a cornerstone in elucidating the in vivo functions of dehydrins. By manipulating the expression levels of specific dehydrin genes, researchers can directly observe the resulting phenotypic changes, particularly in relation to stress tolerance. These studies predominantly involve overexpressing a dehydrin gene to enhance its presence, or knocking out/knocking down its expression to observe the effects of its absence.

Overexpression Studies: A substantial body of evidence highlights that overexpressing dehydrin genes, either from the same species (homologous) or a different species (heterologous), frequently enhances tolerance to various abiotic stresses. For instance, transgenic Arabidopsis plants overexpressing RcDHN5 from the frost-tolerant Rhododendron catawbiense exhibited improved frost tolerance. nih.gov Similarly, introducing the wheat dehydrin PMA80 into rice led to enhanced tolerance to both drought and salt stress. nih.gov The overexpression of a Suaeda salsa dehydrin (SsDHN) in tobacco was found to alleviate the adverse effects of salt stress on photosynthesis. mdpi.com In another study, tobacco plants transformed with four different dehydrin genes from Prunus mume showed increased tolerance to cold and drought, evidenced by lower levels of malondialdehyde (an indicator of oxidative stress) and reduced electrolyte leakage. nih.gov

Gene Knockout/Knockdown Studies: Conversely, reducing or eliminating dehydrin expression often leads to increased sensitivity to stress. In a study on the moss Physcomitrella patens, a knockout mutant with its sole dehydrin gene, PpdhnA, disrupted showed a diminished capacity to recover from salt and osmotic stress. nih.gov In pepper plants, silencing the CaDHN2 gene via Virus-Induced Gene Silencing (VIGS), a knockdown technique, resulted in a significantly lower survival rate under drought conditions, along with higher electrolytic leakage and greater accumulation of reactive oxygen species (ROS). nih.gov Knockdown of two dehydrin genes, GhDHN_03 and GhDHN_04, in cotton has also been shown to play a role in osmotolerance and salt tolerance. nih.gov These loss-of-function studies provide compelling evidence for the essential protective role of dehydrins.

Gene Editing: The advent of precise gene-editing technologies, particularly the CRISPR/Cas9 system, has opened new avenues for dehydrin research. frontiersin.orgmdpi.com While transgenic methods involve the insertion of foreign DNA, CRISPR/Cas9 allows for targeted modifications of a plant's own genes without introducing foreign genetic material. mdpi.com This can be used to create specific mutations, knock out genes with high precision, or even alter the regulatory regions of dehydrin genes to fine-tune their expression. Although specific published examples of CRISPR-edited dehydrin genes are still emerging, the technology holds immense potential for creating climate-resilient crops by precisely modifying dehydrin function to enhance abiotic stress tolerance. frontiersin.orgnih.govmdpi.com For example, gene editing could be used to target negative regulators of stress response pathways or to introduce novel alleles of dehydrin genes that confer superior stress tolerance. nih.gov

Dehydrin GeneSource OrganismHost PlantGenetic ModificationObserved PhenotypeReference
RcDHN5Rhododendron catawbienseArabidopsis thalianaOverexpressionEnhanced frost tolerance nih.gov
DHN-5Triticum turgidum ssp. durumArabidopsis thalianaOverexpressionIncreased salt and osmotic stress tolerance nih.gov
GmDHN9Glycine (B1666218) max (Soybean)Arabidopsis thalianaOverexpressionEnhanced drought resistance via ROS homeostasis researchgate.net
SiDHNSaussurea involucrataSolanum lycopersicum (Tomato)OverexpressionPromoted cold and drought tolerance researchgate.net
PpdhnAPhyscomitrella patensPhyscomitrella patensGene KnockoutImpaired recovery from salt and osmotic stress nih.gov
CaDHN2Capsicum annuum (Pepper)Capsicum annuum (Pepper)Gene Knockdown (VIGS)Decreased drought tolerance, increased ROS nih.gov

Biochemical and Biophysical Characterization

Understanding the protective mechanisms of dehydrins at a molecular level requires a suite of biochemical and biophysical techniques. These methods probe the protein's structure, its interactions with other molecules, and its ability to perform protective functions in controlled, cell-free environments.

In Vitro Functional Assays (e.g., Enzyme Activity Protection, Membrane Liposome Interaction Studies)

Enzyme Activity Protection: A key proposed function of dehydrins is the protection of other proteins from denaturation during stress. This is often tested in vitro using model enzymes that are sensitive to stress, such as lactate (B86563) dehydrogenase (LDH). nih.govdrmillett.com In these assays, LDH is subjected to heat, desiccation, or freeze-thaw cycles in the presence or absence of a purified dehydrin. nih.govresearchgate.net Numerous studies have demonstrated that dehydrins can effectively preserve the activity of LDH under these denaturing conditions, suggesting they act as molecular chaperones or shields. nih.govnih.gov For example, the wheat dehydrin WDHN2 was shown to alleviate the inactivation of LDH caused by heat and desiccation. nih.gov

Membrane Liposome Interaction Studies: Given that cellular membranes are primary sites of damage during dehydration and cold stress, the interaction of dehydrins with lipids is a major area of investigation. These studies typically use liposomes, which are artificially prepared vesicles made from phospholipids (B1166683), to mimic cellular membranes. nih.govfrontiersin.org Research has shown that dehydrins can interact with these lipid vesicles, primarily through electrostatic interactions between the positively charged K-segments and negatively charged phospholipid head groups. nih.govnih.gov This interaction can have several protective consequences, including lowering the temperature of the main lipid phase transition (maintaining membrane fluidity at low temperatures), preventing the fusion of vesicles during freeze-thaw cycles, and stabilizing the lamellar structure of lipid bilayers under varying hydration conditions. nih.govnih.govnih.gov The Arabidopsis dehydrin Lti30, for instance, was found to bind strongly to vesicles with high negative surface potential and lower the lipid phase transition temperature, consistent with a role in cold tolerance. nih.gov

Spectroscopic Methods (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Circular Dichroism (CD): CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution. For dehydrins, CD studies have been instrumental in establishing their classification as intrinsically disordered proteins (IDPs). nih.gov The typical CD spectrum for a dehydrin shows a strong minimum around 200 nm, which is characteristic of a random coil conformation, and lacks the distinct minima at 208 nm and 222 nm that signify α-helical structures. nih.govnih.gov However, these studies also reveal that dehydrins are not entirely devoid of structure; they can gain partial α-helical content, particularly within the K-segments, upon interaction with binding partners like lipid membranes or in the presence of helix-inducing solvents. nih.govnih.gov

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides high-resolution, atomic-level information about protein structure, dynamics, and interactions. mdpi.comresearchgate.netmdpi.com For an intrinsically disordered protein like dehydrin, NMR is particularly useful for characterizing its flexible nature and identifying which regions are involved in molecular interactions. nih.gov NMR studies have confirmed that while dehydrins are largely unstructured in solution, the conserved K-segments can fold into amphipathic α-helices upon binding to membrane-mimicking micelles. nih.gov This technique has been crucial in demonstrating that the K-segment and its flanking residues are the primary sites of interaction with lipid vesicles, providing a structural basis for their membrane-stabilizing function. nih.gov

Immunodetection Techniques (e.g., Western Blotting, Immunohistochemistry)

Western Blotting: This technique uses antibodies to detect specific proteins in a complex mixture, such as a total protein extract from a plant tissue. Western blotting is widely used in dehydrin research to quantify the accumulation of specific dehydrin proteins in response to abiotic stress. mdpi.com By using antibodies that recognize conserved dehydrin motifs (like the K-segment) or specific dehydrin proteins, researchers can track changes in dehydrin levels over time or in different stress conditions. mdpi.comresearchgate.net Studies have used this method to show that different dehydrins exhibit distinct accumulation patterns; for example, in Arabidopsis, COR47 accumulates primarily in response to low temperatures, while RAB18 is induced by the hormone abscisic acid (ABA). nih.gov

Immunohistochemistry: This method uses antibodies to visualize the location of a specific protein within plant tissues and cells. It provides crucial spatial information that complements the quantitative data from Western blots. Immunohistochemical studies have revealed that dehydrins are not uniformly distributed. nih.gov For example, in unstressed Arabidopsis plants, the ERD14 protein was found in vascular tissue, while RAB18 was localized to stomatal guard cells. nih.govresearchgate.net Under stress conditions, the distribution often becomes more widespread, with dehydrins accumulating in most cell types, though often with more intense staining in and around vascular tissues. nih.govresearchgate.net This differential localization suggests that individual dehydrins may have specialized functions in specific cells or tissues.

Cellular and Subcellular Imaging

Visualizing the precise location of dehydrins within the cell is key to understanding their function. Imaging techniques, particularly confocal microscopy, allow for the high-resolution localization of these proteins in living or fixed cells.

Confocal Microscopy

Confocal laser scanning microscopy is an advanced fluorescence imaging technique that allows for the creation of sharp, high-resolution optical sections of a sample, eliminating out-of-focus light. In dehydrin research, it is most commonly used to determine the subcellular localization of a dehydrin of interest. frontiersin.orgnih.gov This is typically achieved by creating a fusion protein where the dehydrin is tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). This fusion construct is then expressed in plant cells (often through transient expression in Nicotiana benthamiana leaves or in stable transgenic plants), and the location of the fluorescence is observed with the microscope. frontiersin.orgnih.gov

These studies have revealed that dehydrins can be targeted to various subcellular compartments. Many dehydrins show a dual localization in both the cytoplasm and the nucleus. frontiersin.orgnih.govnih.gov Others have been found associated with the plasma membrane, mitochondria, chloroplasts, and protein bodies within the vacuole. nih.govuchicago.edumdpi.com For example, transient expression of a GFP-OpsDHN1 fusion protein in tobacco epidermal cells showed fluorescence in both the cytoplasm and the nucleus, with the nuclear localization confirmed by co-staining with a nuclear dye like DAPI. frontiersin.orgnih.gov Such imaging studies are vital for correlating a dehydrin's function with its location; a dehydrin found at the plasma membrane is likely involved in stabilizing it, while a nuclear-localized dehydrin may protect DNA or transcription machinery. mdpi.com

Immunoelectron Microscopy

Immunoelectron microscopy is a powerful technique used to determine the precise subcellular localization of proteins. This method utilizes antibodies that specifically bind to the target protein (in this case, dehydrins), which are then visualized with electron-dense labels, most commonly gold particles. By examining the distribution of these gold particles within the cell ultrastructure, researchers can pinpoint where dehydrins accumulate under specific conditions.

Studies employing this technique have revealed that dehydrins are distributed across a wide range of cellular compartments, suggesting their involvement in multiple protective functions. nih.gov The localization can be tissue-specific and dependent on the type of environmental stress. researchgate.net For instance, in cold-acclimated birch (Betula pubescens) apices, immunogold labeling has shown dehydrins to be present both inside and on the surface of spherical protein bodies. researchgate.net The same study also identified dehydrins on the surface of starch granules within amyloplasts. researchgate.net

In Arabidopsis thaliana, research has demonstrated that certain dehydrins accumulate near the plasma membrane of cells in the vascular transition area, which is particularly sensitive to freeze-induced dehydration. researchgate.net This localization supports the hypothesis that these proteins play a role in the cryoprotection of the plasma membrane. researchgate.net Further investigations in Arabidopsis under stress conditions showed that dehydrins like LTI29, ERD14, and RAB18 are not restricted to specific tissues but accumulate in most cell types, with particularly intense signals in and around vascular tissues. researchgate.net

Research on the embryos of Araucaria angustifolia has identified dehydrins in the nuclei (specifically associated with chromatin), protein bodies, and microbodies. nih.gov The ubiquitous presence of dehydrins in various organelles and cellular locations underscores their versatile roles in protecting cellular structures and macromolecules from stress-induced damage. nih.gov

Subcellular Localization of Plant Dehydrins Determined by Immunoelectron Microscopy
Dehydrin/SpeciesSubcellular LocationCondition/TissueReference
RAB 16-like (Betula pubescens)Protein bodies (internal and surface), Amyloplasts (surface of starch granules)Cold-acclimated apices researchgate.net
WCOR410 (Arabidopsis thaliana)Vicinity of the plasma membraneCold-acclimated leaves researchgate.net
LTI29, ERD14, RAB18 (Arabidopsis thaliana)Most cell types, especially vascular tissueCold-treated plants researchgate.net
General Dehydrins (Araucaria angustifolia)Nuclei (associated with chromatin), Protein bodies, MicrobodiesMature embryos nih.gov
DHN24Cytosol, near organelle membranesGeneral nih.gov

Proteomics and Functional Genomics Approaches

Proteomics and functional genomics have become indispensable tools for understanding the complex roles of dehydrins at a systems level. These approaches allow for the large-scale analysis of proteins (proteomics) and gene expression (genomics), providing insights into how dehydrin expression is regulated and how these proteins interact with other cellular components to confer stress tolerance.

Proteomics: Proteomic studies, often utilizing techniques like mass spectrometry, aim to identify and quantify the entire set of proteins (the proteome) in a cell or tissue under specific conditions. researchgate.net This approach has been crucial in identifying numerous dehydration-responsive proteins, including various dehydrins, Late Embryogenesis Abundant (LEA) proteins, and molecular chaperones that collectively protect cellular components from damage. nih.gov

Proteomic analyses have also been instrumental in discovering protein-protein interactions involving dehydrins. By identifying proteins that physically associate with dehydrins, researchers can infer their functional roles. For example, studies have shown that the Arabidopsis dehydrins COR47, ERD10, and RAB18 can interact with the aquaporin AtPIP2B, a channel protein involved in water transport across membranes. mdpi.com This interaction is thought to protect the aquaporin from denaturation during stress, thereby stabilizing membrane function. mdpi.comnih.gov Similarly, the dehydrin MtCAS31 was found to interact with the aquaporin MtPIP2;7, promoting its degradation to reduce water loss and improve drought tolerance. nih.gov

Examples of Dehydrin-Interacting Proteins Identified Through Proteomic and Other Approaches
DehydrinInteracting ProteinPlant SpeciesProposed Function of InteractionReference
COR47, ERD10, RAB18AtPIP2B (Aquaporin)Arabidopsis thalianaStabilization of membrane protein components under stress mdpi.com
MtCAS31MtPIP2;7 (Aquaporin)Medicago truncatulaPromotes autophagous degradation to reduce water loss during drought nih.gov

Functional Genomics: Functional genomics, particularly transcriptomics, focuses on studying gene expression on a genome-wide scale. Techniques like microarray analysis and quantitative real-time polymerase chain reaction (qRT-PCR) are used to measure how the expression of dehydrin genes changes in response to abiotic stresses such as drought, cold, and salinity. researchgate.netnih.gov

Transcriptomic Analysis of Dehydrin Gene Expression Under Abiotic Stress
SpeciesGene(s)Stress ConditionObserved Expression ChangeReference
Hordeum vulgare (Barley)13 Dhn genesDrought, Low temperature (chilling, freeze-thaw)Expression mirrored global transcriptome response to stress nih.govelsevierpure.com
Vitis flexuosa (Grapevine)DHN1a, DHN1bDroughtInduced expression researchgate.net
Picea glauca (White Spruce)PgDHN10, PgDHN16, PgDHN33, PgDHN35DroughtIncreased transcription levels nih.gov

Future Research Directions and Biotechnological Prospects

Elucidation of Precise Molecular Mechanisms in vivo and Ligand Binding Specificity

A primary frontier in dehydrin research is the transition from in vitro characterizations to a precise understanding of their molecular functions within the complex cellular environment of a living plant (in vivo). Dehydrins are known to be intrinsically disordered proteins that can adopt more defined structures upon interacting with ligands. nih.gov Future studies must focus on identifying the full spectrum of these ligands and the specificity of these interactions.

Research has shown that dehydrins can bind to a variety of molecules, including metal ions, phospholipids (B1166683) in membranes, and nucleic acids. frontiersin.org For instance, certain dehydrins exhibit selective binding to metal ions like Fe(III), Cu(II), Ni(II), Zn(II), and Co(II), while showing no affinity for Mg(II) or Ca(II), suggesting specific roles in ion sequestration or mitigating oxidative stress. nih.gov Similarly, dehydrins from Atriplex halimus have predicted binding sites for Mg, Ca, and Fe. mdpi.com The lysine-rich K-segment is a key structural feature that mediates binding to negatively charged phospholipid vesicles, undergoing a conformational change to form an amphipathic α-helix upon interaction. semanticscholar.orgnih.gov This interaction is thought to stabilize cellular membranes during dehydration stress. semanticscholar.orgresearchgate.net

However, the precise nature of these interactions in vivo remains largely elusive. Key research questions include:

What are the primary binding partners of specific dehydrins during different abiotic stresses?

How is this binding specificity determined by the dehydrin's primary sequence and post-translational modifications?

Do dehydrins exhibit cooperative binding with different ligands, such as ions and membranes? For example, while some proteins show cooperative binding of PIP2 and calcium, the dehydrin Rab18's interaction with PI(4,5)P2 was lowered in the presence of calcium. diva-portal.org

Advanced proteomics and imaging techniques will be instrumental in identifying these interactions within the cellular context, moving beyond generalized protective functions to pinpointing specific molecular actions.

Identification of Novel Dehydrin Functions and Interacting Partners

While the primary roles of dehydrins are associated with protecting macromolecules and membranes from dehydration-induced damage, emerging evidence suggests they possess a broader range of functions. frontiersin.orgfrontiersin.org Identifying these novel functions and their interacting partners is a key research direction.

Recent studies have uncovered several new interacting proteins, hinting at previously unknown roles:

Aquaporins: Dehydrins have been found to interact with plasma membrane intrinsic proteins (PIPs), which are a type of aquaporin involved in water transport. nih.govmdpi.com This interaction may prevent the denaturation of aquaporins, thereby stabilizing water channels in the membrane under stress. nih.govmdpi.com For instance, the dehydrin MtCAS31 can promote the degradation of MtPIP2;7, a negative regulator of drought response, to reduce water loss. nih.gov

Autophagy-Related Proteins: The dehydrin MtCAS31 has been shown to interact with the autophagy-related protein ATG8, suggesting a role in facilitating autophagy (a cellular recycling process) under drought conditions. mdpi.com

Enzyme Protection: The pepper dehydrin CaDHN2 was found to interact with CaGGP1, an enzyme involved in ascorbic acid synthesis. CaDHN2 acts as a molecular chaperone, protecting the enzyme from degradation under stress and thus maintaining antioxidant production. mdpi.com

These findings suggest that dehydrins may function not just as general protectants but also as specific regulators of other proteins and cellular processes. Future research employing techniques like yeast two-hybrid screening and co-immunoprecipitation will be vital for systematically identifying the full interactome of various dehydrins.

Harnessing Dehydrins for Crop Improvement and Enhanced Abiotic Stress Tolerance

The ultimate goal of dehydrin research is to translate fundamental knowledge into practical applications for agriculture. Dehydrins are powerful tools for enhancing the resilience of crops to the adverse effects of climate change, such as increased drought, salinity, and temperature extremes.

Genetic engineering offers a direct route to enhancing crop stress tolerance by manipulating dehydrin expression. Numerous studies have demonstrated the efficacy of overexpressing dehydrin genes in transgenic plants. nih.gov For example, overexpressing the wheat dehydrin DHN-5 in Arabidopsis enhanced osmotic stress tolerance, and the overexpression of RcDHN5 from Rhododendron conferred greater frost tolerance. nih.gov Similarly, transgenic rice with the OsRab16A dehydrin showed increased salt tolerance. researchgate.net

Future strategies will move beyond simple overexpression to more sophisticated approaches using advanced genome editing tools like CRISPR-Cas9. nih.govresearchgate.net These technologies allow for:

Precise Gene Insertion: Inserting dehydrin genes into specific genomic locations for stable and predictable expression.

Promoter Editing: Modifying the native promoters of dehydrin genes to fine-tune their expression levels and patterns in response to specific stresses.

Targeted Mutagenesis: Altering the sequence of dehydrin genes to enhance their protective functions or binding affinities.

These advanced techniques promise to revolutionize the creation of drought- and stress-resistant crop varieties with greater precision and efficiency than ever before. nih.govcabidigitallibrary.org

In addition to genetic engineering, dehydrin genes serve as valuable molecular markers for conventional breeding programs. nih.gov Marker-assisted selection (MAS) uses the presence of specific DNA markers, such as those for dehydrin genes, to select for desirable traits like stress tolerance. nih.govmdpi.com

There is often a positive correlation between the expression levels of certain dehydrin genes and the degree of stress tolerance in different crop varieties. nih.gov This makes dehydrins excellent candidates for Quantitative Trait Loci (QTL) mapping, which aims to identify the genetic regions responsible for complex traits like drought tolerance. nih.govnih.govjournaljabb.com

By screening for favorable dehydrin alleles or expression patterns, breeders can:

Identify stress-tolerant individuals early in the breeding cycle.

Reduce the need for extensive and costly field trials.

More efficiently pyramid multiple stress-tolerance genes into elite crop lines.

The integration of dehydrin-based markers into modern breeding programs provides a powerful, non-transgenic approach to developing climate-resilient crops. journalajraf.com

Data Tables

Table 1: Examples of Dehydrin-Interacting Partners and Implied Functions

Interacting PartnerDehydrin ExampleImplied Novel FunctionReference
Plasma Membrane Intrinsic Proteins (PIPs)AtCOR47, AtERD10, MtCAS31Regulation of membrane water transport nih.govmdpi.com
Autophagy-related protein 8 (ATG8)MtCAS31Cargo receptor in autophagy mdpi.com
GDP-L-galactose phosphorylase 1 (CaGGP1)CaDHN2Chaperone activity, protection of ascorbic acid synthesis mdpi.com
DNAZmDHN13, VrDHN1Protection of nucleic acids from ROS damage semanticscholar.org
Phospholipids (e.g., PI(4,5)P2)Rab18Specific membrane binding and stabilization diva-portal.org

Table 2: Selected Studies on Dehydrin Overexpression for Crop Improvement

Dehydrin GeneSource OrganismTransgenic CropEnhanced ToleranceReference
DHN-5Wheat (Triticum aestivum)ArabidopsisOsmotic stress nih.gov
RcDHN5Rhododendron (Rhododendron catawbiense)ArabidopsisFrost nih.gov
ShDHNWild Tomato (Solanum habrochaites)TomatoMultiple abiotic stresses frontiersin.org
OsRab16ARice (Oryza sativa)RiceSalt researchgate.net
DHN-IBanana (Musa)BananaDrought and salinity nih.gov

Q & A

(Basic) What conserved regulatory elements are present in dehydrin promoters across plant species?

Methodological Answer:
Conserved promoter motifs in dehydrins can be identified using de novo motif discovery tools (e.g., MEME Suite) to analyze promoter sequences (~2 kb upstream) from diverse plant genomes. Computational pipelines involve sequence alignment, statistical overrepresentation tests, and cross-referencing with experimentally validated cis-elements (e.g., ABRE for ABA-responsive pathways). For example, a study analyzing 350 dehydrin promoters identified ABA-dependent and ABA-independent motifs conserved across five dehydrin classes and distant plant lineages .

(Advanced) How can computational methods resolve stress-responsive cis-elements in dehydrin promoters?

Methodological Answer:
Advanced workflows integrate de novo motif discovery with phylogenetic footprinting to distinguish lineage-specific vs. conserved motifs. Tools like DREME (for short motifs) or HOMER (for motif enrichment) are used, followed by validation using promoter-GUS assays or EMSA (Electrophoretic Mobility Shift Assays) to confirm transcription factor binding. For instance, ABA-responsive motifs (e.g., CE1/G-box) were validated in Arabidopsis dehydrin promoters through EMSA and mutant analysis .

(Basic) What methodologies are employed for genome-wide identification of dehydrin gene families?

Methodological Answer:

Sequence Retrieval: Use BLASTp/tBLASTn with known dehydrin sequences (e.g., Pfam PF00257) against plant genomes.

Domain Validation: Confirm the presence of dehydrin-specific motifs (K-, S-, Y-segments) using InterProScan.

Phylogenetic Analysis: Construct maximum-likelihood trees (e.g., MEGA) to classify dehydrins into subclasses (e.g., SK₃, YnSKn).

Expression Profiling: Utilize RNA-seq or qPCR data from public databases (e.g., Phytozome) to assess tissue-specific or stress-induced expression .

(Advanced) How to address discrepancies in dehydrin gene expression under similar stress conditions across studies?

Methodological Answer:
Contradictions may arise from differences in stress severity, tissue sampling timepoints, or normalization methods. Standardize experimental variables (e.g., PEG concentration for drought simulation) and use multiple reference genes (e.g., ACTIN, UBIQUITIN) for qPCR normalization. Meta-analysis of RNA-seq datasets (e.g., NCBI SRA) can reconcile conflicting patterns. For example, DHN1 in barley showed variable expression under drought due to sampling at different vegetative stages .

(Basic) How is tissue-specific dehydrin accumulation determined under drought stress?

Methodological Answer:

Immunolocalization: Use dehydrin-specific antibodies (e.g., anti-K-segment) for Western blotting or immunofluorescence in roots/leaves.

Promoter-GUS Fusions: Transform plants with dehydrin promoter-driven GUS constructs and assay β-glucuronidase activity under stress.

qPCR: Compare transcript levels across tissues (e.g., roots vs. leaves) using stress time-course experiments. Studies in white clover showed dehydrin accumulation peaks in younger leaves and roots under drought .

(Advanced) What functional assays validate dehydrin’s role in membrane stabilization during freezing?

Methodological Answer:

Liposome Assays: Measure dehydrin binding to phospholipid membranes using surface plasmon resonance (SPR) or fluorescence anisotropy.

Cryoprotection Assays: Test dehydrin-mediated protection of lactate dehydrogenase (LDH) from freeze-thaw damage in vitro.

Transgenic Lines: Overexpress dehydrins (e.g., COR47 in Arabidopsis) and assess electrolyte leakage or lipid peroxidation (MDA levels) in cold-treated plants .

(Basic) How are dehydrins classified into structural subclasses?

Methodological Answer:
Dehydrins are classified based on conserved motif composition and arrangement:

  • YSK-type: Contains Y-, S-, and K-segments (e.g., Stipa purpurea SK₃ dehydrin).
  • Kn-type: Only K-segments repeated (e.g., Hordeum vulgare DHN5).
  • FSK-type: Unique F-segments (hydrophobic) in Rhododendron dehydrins.
    Multiple sequence alignment (Clustal Omega) and MEME motif analysis are used for classification .

(Advanced) How can dehydrin overexpression enhance drought tolerance in transgenic crops?

Methodological Answer:

Gene Cloning: Isolate dehydrin CDS (e.g., AmDH1 from Avicennia marina) via RT-PCR.

Vector Construction: Clone into a plant binary vector (e.g., pCAMBIA1300) under a constitutive promoter (e.g., CaMV 35S).

Transformation: Use Agrobacterium-mediated transformation (e.g., maize K7 line).

Phenotyping: Assess drought tolerance via relative water content (RWC), chlorophyll fluorescence (Fv/Fm), and survival rates in T₂ lines .

(Basic) What role does ABA play in dehydrin induction under drought stress?

Methodological Answer:
ABA signaling triggers dehydrin transcription via ABRE (ABA-responsive element) binding by transcription factors (e.g., AREB/ABF). Experimental validation includes:

ABA Treatment: Apply exogenous ABA (e.g., 100 μM) and monitor dehydrin expression via qPCR.

Mutant Analysis: Compare dehydrin levels in ABA-deficient (aba1) vs. wild-type plants under drought.
In bermudagrass, DHN4 expression was upregulated under ABA treatment, confirming ABA-dependency .

(Advanced) How to analyze evolutionary conservation of dehydrins across angiosperms?

Methodological Answer:

Synteny Analysis: Use MCScanX to identify conserved genomic regions across species (e.g., Oryza sativa vs. Brachypodium distachyon).

Divergence Time Estimation: Calculate synonymous substitution rates (Ks) for gene pairs to infer duplication events.

Positive Selection Analysis: Apply PAML’s site models to detect amino acid sites under selection (e.g., in K-segments). Rice dehydrins showed strong purifying selection, indicating functional conservation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.